Sodium aluminate
Description
Significance and Interdisciplinary Research Context
The significance of sodium aluminate stems from its multifaceted applications, making it a subject of interdisciplinary research. It serves as an effective source of aluminum hydroxide (B78521), which is crucial in many industrial processes. In water treatment, it functions as a coagulant for removing suspended solids, certain metals, and dissolved silica (B1680970). azom.com Its role in construction technology is to accelerate the solidification of concrete, particularly in low-temperature conditions. azom.com Furthermore, it is utilized in the paper industry, the production of refractory bricks, and as a key intermediate in the synthesis of zeolites, which are used as detergents, adsorbents, and catalysts. azom.com The study of this compound, therefore, intersects chemistry, materials science, environmental engineering, and geology.
Historical Trajectories of this compound Research and Industrial Integration
Historically, the production of this compound has evolved through various methods. A long-standing dry process involves calcining aluminous material with soda ash. google.com A more contemporary wet process consists of digesting aluminum hydrate (B1144303) with caustic soda to form a this compound solution, which is then evaporated to yield the solid product. google.com One of the earliest documented methods of preparation dates back to 1945. acs.org
The industrial integration of this compound is closely tied to the Bayer process for alumina (B75360) production, where it serves as an intermediary product. doaj.org Over time, its application has expanded from its foundational use in water treatment and paper sizing to more advanced roles. google.comaphapublications.org For instance, research has explored its use as a heterogeneous base catalyst for biodiesel production, highlighting its potential in the renewable energy sector. acs.orgrsc.org Recent studies also focus on its role in developing innovative building materials and mitigating efflorescence in alkali-activated waste glass. researchgate.netdtu.dk
Scope and Research Objectives
Current research on this compound is broad and aims at optimizing its synthesis, understanding its properties, and expanding its applications. Key research objectives include:
Developing novel synthesis methods: Researchers are exploring energy-efficient and cost-effective techniques like combustion synthesis to produce high-purity this compound. ijsr.net
Enhancing performance in existing applications: Studies focus on improving its efficiency as a coagulant in water treatment, an accelerator in concrete, and a retention aid in papermaking. researchgate.netresearchgate.netnih.govlierchemexis.com
Exploring new applications: A significant area of investigation is its use as a catalyst in various chemical reactions, including the production of biodiesel and the synthesis of γ-Al₂O₃ for catalyst support. acs.orgjca.edu.vn
Investigating its role in sustainable technologies: Research is underway to utilize this compound derived from industrial waste for environmental applications, such as wastewater treatment and the creation of greener construction materials. doaj.orgrsc.orgdtu.dk
Physical and Chemical Properties of this compound
The utility of this compound in various applications is dictated by its distinct physical and chemical characteristics.
Physical Properties
Anhydrous this compound is a white, odorless, crystalline solid. wikipedia.orgnih.gov It is often found as a powder or in a granular form and is known to be hygroscopic, meaning it readily absorbs moisture from the air. wikipedia.orgnih.gov
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | White amorphous crystalline powder. |
| Molar Mass | 81.97 g/mol . wikipedia.org |
| Density | >1.5 g/cm³. nih.gov |
| Melting Point | 1,650 °C (3,000 °F; 1,920 K). wikipedia.org |
| Solubility in water | Highly soluble. wikipedia.org |
| Solubility in other solvents | Insoluble in alcohol. wikipedia.org |
| Refractive Index | 1.566. wikipedia.org |
Chemical Properties
This compound is a strongly alkaline substance. nih.gov Its chemical formula is commonly given as NaAlO₂. When dissolved in water, it forms a solution that is strongly basic. nih.gov It reacts exothermically with acids. elementschina.com
The manufacturing of this compound typically involves the dissolution of aluminum hydroxide in a sodium hydroxide (caustic soda) solution at temperatures near the boiling point. wikipedia.org The reaction can be summarized as:
Al(OH)₃ + NaOH → NaAl(OH)₄
Another method of formation is the reaction of sodium hydroxide with elemental aluminum, which is an amphoteric metal. This reaction is highly exothermic and produces hydrogen gas. wikipedia.org The simplified reaction is:
2Al + 2NaOH + 2H₂O → 2NaAlO₂ + 3H₂
Synthesis and Manufacturing Processes
Several methods have been developed for the synthesis and industrial-scale manufacturing of this compound, each with its own specific conditions and resulting product characteristics.
Laboratory Synthesis Methods
In a laboratory setting, this compound can be synthesized through various techniques, often focusing on producing high-purity material for research purposes.
Combustion Synthesis: This method offers a rapid and energy-efficient route to produce crystalline this compound. It involves an exothermic redox reaction between precursors like sodium nitrate (B79036) and aluminum nitrate nonahydrate, with a fuel such as urea (B33335). ijsr.net The mixture is heated, and upon ignition, a self-sustaining reaction produces a voluminous white solid of this compound. ijsr.net This technique can yield a homogenous product with a well-defined crystalline structure, often eliminating the need for further calcination. ijsr.net
Reaction of Aluminum Hydroxide with Sodium Hydroxide: A common laboratory and industrial method involves dissolving aluminum hydroxide in a caustic soda solution. For instance, aluminum hydroxide (gibbsite) can be dissolved in a 20–25% aqueous NaOH solution near its boiling point. wikipedia.org
Solid-State Reaction: this compound can also be prepared by the solid-state reaction of sodium hydroxide and subdivided aluminum hydrate at a temperature above the melting point of caustic soda but below 600°C. azom.com
Industrial Manufacturing Processes
On an industrial scale, the production of this compound is geared towards large quantities for commercial applications.
Bayer Process Intermediate: this compound is a key intermediate in the Bayer process for producing alumina from bauxite (B576324). In this process, bauxite is digested with sodium hydroxide at elevated temperatures and pressures, leading to the formation of a this compound solution. doaj.org
Dissolution of Aluminum Hydroxide: The most prevalent industrial method involves dissolving aluminum hydroxide in a concentrated sodium hydroxide solution (approximately 50% aqueous) in steam-heated vessels. wikipedia.org The resulting pulp is cooled to form a solid mass, which is then crushed and dehydrated in a rotary oven to produce a product containing around 90% NaAlO₂.
Spray-Drying Method: An aqueous this compound solution is first prepared, often by dissolving aluminum hydroxides in a caustic soda solution. azom.com This solution is then spray-dried to obtain the solid this compound product.
Applications of this compound in Various Industries
The diverse properties of this compound have led to its widespread use in numerous industrial sectors.
Water Treatment
In water treatment, this compound is utilized as a coagulant to remove suspended solids and some metals like chromium, barium, and copper. azom.com It also aids in the removal of dissolved silica and phosphates. Its application is particularly effective in water softening systems and for improving flocculation. Using this compound can be a sustainable method for phosphorus removal from wastewater, minimizing sludge production. researchgate.net
Paper Industry
The paper industry employs this compound for various purposes. It is used in conjunction with alum to control pH and as a sizing agent to improve the water resistance of paper. google.comippta.co It also acts as a retention aid for fillers like calcium carbonate, which enhances the opacity and brightness of the paper. lierchemexis.com
Construction Industry
In construction, this compound serves as an accelerator for the solidification of concrete, which is especially useful when working in cold weather conditions. azom.com It can significantly improve the early-stage compressive strength of cementitious materials by promoting the formation of ettringite. nih.govresearchgate.net
As a Catalyst
This compound has emerged as a promising heterogeneous base catalyst in various chemical processes. It has shown high catalytic activity in the transesterification of soybean oil for biodiesel production. acs.org Research has also demonstrated its effectiveness when prepared from waste aluminum sources, offering a low-cost and reusable catalyst option. rsc.org Furthermore, it is used as an intermediate in the production of zeolites, which are widely used as catalysts in the petrochemical industry. azom.com
Table 2: Industrial Applications of this compound
| Industry | Application |
|---|---|
| Water Treatment | Coagulant, Flocculant, Removal of suspended solids, silica, and phosphates. azom.comresearchgate.net |
| Paper Industry | pH control, Sizing agent, Filler retention aid. google.comlierchemexis.comippta.co |
| Construction | Concrete setting accelerator, Early strength enhancer. azom.comnih.gov |
| Catalysis | Heterogeneous base catalyst for biodiesel production, Intermediate for zeolite synthesis. azom.comacs.orgrsc.org |
Structure
2D Structure
Properties
IUPAC Name |
sodium;dioxoalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.2O/q-1;+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJYQHRNMMNLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al-]=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAlO2, AlNaO2 | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium aluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051206 | |
| Record name | Sodium aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |
| Record name | Sodium aluminate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7068 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
>1.5 g/cm³ | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |
CAS No. |
1302-42-7, 11138-49-1 | |
| Record name | Sodium metaaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium aluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum sodium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium sodium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1650 °C | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Advanced Synthesis and Manufacturing Methodologies for Sodium Aluminate
Controlled Precipitation and Crystallization Dynamics
Controlled precipitation is a cornerstone of sodium aluminate synthesis, where careful manipulation of reaction conditions dictates the final product's characteristics. This method involves the reaction of soluble aluminum and sodium precursors in an aqueous solution to precipitate this compound.
Influence of Precursor Chemistry on Product Morphology and Purity
The choice of precursors significantly impacts the morphology and purity of the synthesized this compound. The reaction between aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O) and sodium hydroxide (B78521) (NaOH) is a common route. unal.edu.co The concentration of these reactants is a critical parameter; higher concentrations of metal ions can lead to an increased number of nucleation sites, resulting in smaller particle sizes. unal.edu.co
Different aluminum sources, such as inorganic this compound or organic aluminum tri-sec-butoxide, can lead to vastly different product morphologies. nih.gov For instance, the use of basic aluminum sulfate (B86663) (BAS) as a precursor, when treated with a sodium carbonate solution, initially forms sodium dawsonite (B1143670) (NaAl(OH)₂CO₃). azom.com This intermediate, upon heating, decomposes to yield this compound. azom.com The morphology of the final product is influenced by the intermediate phases; for example, sodium dawsonite can form as highly agglomerated acicular particles. azom.com
The pH of the reaction system is another crucial factor that can determine the polymorphic form of the resulting this compound. unal.edu.comyu-group.co.jp In the synthesis of zeolites, where this compound is a key ingredient, controlling polymorphism is critical. Systematic adjustments of Si, Al, and NaOH mole fractions using colloidal silica (B1680970) and this compound have been shown to influence the resulting zeolite framework. acs.org
Interactive Table: Precursor Influence on this compound Synthesis
| Precursor System | Intermediate Phase | Key Control Parameters | Resulting Product/Morphology |
|---|---|---|---|
| Aluminum Nitrate & Sodium Hydroxide | - | Reagent concentration, pH | Varies with conditions, can be controlled for particle size |
| Basic Aluminum Sulfate & Sodium Carbonate | Sodium Dawsonite | Temperature, time | Acicular particles of this compound after calcination |
| Colloidal Silica & this compound | Amorphous core-shell particles | Si, Al, NaOH mole fractions | Various zeolite polymorphs (FAU, LTA, etc.) |
Kinetics and Thermodynamics of Precipitation Processes
The precipitation of aluminum hydroxide from this compound solutions is a complex process governed by both kinetic and thermodynamic factors. The process is often autocatalytic, characterized by an induction period, a steady-state period, and a period of delayed precipitation. cdnsciencepub.com The rate of precipitation is influenced by factors such as temperature, the amount of seed material, and the concentration of the solution. mdpi.com
The precipitation of gibbsite, a common form of aluminum hydroxide, from this compound solutions is considered the rate-determining step in the Bayer process. rsc.org The kinetics of this precipitation can be controlled by surface chemical reactions. google.comysxbcn.com Studies have shown that increasing the temperature can increase the precipitation rate. mdpi.com For instance, in one study, increasing the temperature from 20 to 35 °C led to an increase in the precipitation rate from 40% to 60%. mdpi.com The use of an active seed material with a high specific surface area can also significantly enhance the precipitation degree in a shorter time. mdpi.com
Thermodynamic data for the Na₂O-Al₂O₃-H₂O system is crucial for understanding phase stabilities. acs.orgcdnsciencepub.com The formation of different polymorphs of aluminum hydroxide, such as gibbsite and bayerite, is dependent on the physicochemical conditions of the precipitation reaction. researchgate.net While gibbsite is generally considered the most stable phase, bayerite can also form, particularly from cooler or less alkaline solutions. researchgate.netijcce.ac.ir The transformation between these phases is influenced by chemical conditions. researchgate.net Recent research has also identified an intermediate amorphous, tetrahedrally coordinated, this compound hydrate (B1144303) phase that mediates aluminum coordination changes during precipitation. rsc.org
High-Temperature Solid-State Reaction Pathways
High-temperature solid-state reactions represent another significant avenue for this compound synthesis. This method typically involves the reaction of solid precursors at elevated temperatures to form the desired product.
Mechanistic Investigations of Reaction Progress
A common solid-state reaction involves heating a mixture of sodium carbonate (Na₂CO₃) and an aluminous raw material. soton.ac.uk Another approach is the reaction between sodium hydroxide and subdivided aluminum hydrate at temperatures above the melting point of caustic soda but below 600°C. azom.comatamanchemicals.com
A detailed mechanistic study involves the thermal decomposition of sodium dawsonite. azom.comatamanchemicals.com When heated, sodium dawsonite decomposes at 320°C, releasing carbon dioxide and water. azom.comatamanchemicals.com At 500°C, a transition alumina (B75360) phase is observed. azom.comatamanchemicals.com Crystalline this compound begins to form at around 800°C, and by 1000°C, a mixture of this compound and alpha-alumina is obtained. azom.comatamanchemicals.com
The synthesis of Na-β/β"-Al₂O₃ solid electrolytes, which can involve this compound as a precursor, also provides insights into high-temperature reaction mechanisms. In these systems, the phase transformations are mainly controlled by the diffusion of stabilizing ions, and higher synthesis temperatures can enhance the transformation of β-Al₂O₃ to β"-Al₂O₃. ktu.lt
Phase Evolution and Polymorphism Control
Controlling the crystalline phase and polymorphism is critical in high-temperature synthesis. The thermal treatment of precursors derived from controlled precipitation can lead to different phases at various temperatures. For example, in one study, this compound (NaAlO₂) crystallized well at 1,000°C, and β-alumina began to form at 1,500°C. unal.edu.counal.edu.co
The phase evolution during the heating of sodium dawsonite follows a specific sequence: sodium dawsonite → amorphous phase → transition alumina (gamma/eta) → crystalline this compound. azom.comatamanchemicals.com The final product can be a mixture of phases, such as this compound and alpha-alumina at 1000°C. azom.com
In the synthesis of Na–βʺ-Al₂O₃, the relative content of the βʺ-Al₂O₃ phase is closely related to the sodium content and the synthesis temperature. honghechem.com However, at high sintering temperatures, the volatilization of Na₂O can lead to the transformation of the desired βʺ-Al₂O₃ phase to the β-Al₂O₃ phase. honghechem.com
A recent study on the synthesis of aluminum nitride from this compound and carbon black under a nitrogen atmosphere revealed a complex phase evolution. mdpi.com With increasing temperature, β-NaAlO₂ transformed to γ-NaAlO₂, which then formed β″-Al₂O₃ and β-Al₂O₃. mdpi.com These intermediate alumina phases then underwent direct nitridation to form aluminum nitride. mdpi.com
Interactive Table: Phase Evolution in High-Temperature Synthesis
| Starting Material | Temperature (°C) | Observed Phases |
|---|---|---|
| Sodium Dawsonite | 320 | Decomposition (CO₂ and H₂O evolution) |
| 500 | Transition Alumina (gamma/eta) | |
| 800 | Crystalline this compound (traces) | |
| 1000 | Mixture of this compound and Alpha Alumina | |
| Precipitated solid from Al(NO₃)₃ & NaOH | 1000 | Well-crystallized this compound (NaAlO₂) |
| 1200 | More defined this compound phase | |
| 1500 | Formation of β-alumina begins | |
| This compound & Carbon Black (N₂ atm) | 800-1100 | β-NaAlO₂ → γ-NaAlO₂ |
| 1200-1300 | β″-Al₂O₃ and β-Al₂O₃ |
Solution Combustion Synthesis Approaches
Solution combustion synthesis is a rapid and energy-efficient method for producing crystalline materials, including this compound. ijsr.net This technique involves a self-sustaining, exothermic redox reaction in an aqueous solution containing a fuel and an oxidizer. ijsr.net
In a typical process, precursors such as sodium nitrate (NaNO₃) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) are used as oxidizers, while a fuel like urea (B33335) (CO(NH₂)₂) or honey is employed. ijsr.netijfmr.comijfmr.com The mixture is heated, leading to boiling, dehydration, and decomposition with the evolution of gases. ijfmr.com The highly exothermic nature of the reaction leads to spontaneous ignition and the formation of a voluminous, foamy ash. ijfmr.com This ash, the desired this compound, is often highly crystalline, sometimes eliminating the need for further calcination. ijsr.net
Research has shown that this method can produce single-phase this compound with high crystallinity and a well-defined structure. ijsr.net For instance, one study reported the synthesis of this compound nanophosphor at 450°C using honey as a fuel. ijfmr.comijfmr.com The resulting product had an average particle size of 23 nm. ijfmr.com The high temperatures generated during combustion facilitate the crystallization and phase formation of the product. ijsr.net
Fuel-Oxidizer System Optimization
A promising advanced synthesis route is the combustion method, also known as solution combustion or self-propagating high-temperature synthesis (SHS). ijsr.net This technique offers a rapid and energy-efficient alternative to traditional high-temperature solid-state reactions. ijsr.net The process involves a self-sustaining exothermic redox reaction between a fuel and an oxidizer in an aqueous solution. ijsr.net
Key components of this system include:
Oxidizers: Metal nitrates, such as aluminum nitrate, are commonly used. primescholars.com
Fuels: Urea and glycine (B1666218) are frequently employed as fuels. ijsr.netprimescholars.com
The optimization of the fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature and the amount of gas produced. primescholars.com This, in turn, affects the characteristics of the resulting this compound powder. primescholars.com For instance, studies on the synthesis of alumina powders using glycine as fuel and aluminum nitrate as an oxidizer have shown that varying this ratio impacts the thermodynamic modeling of the combustion reaction. primescholars.com Research into the synthesis of other complex oxides, such as KOH/Ca12AlO33 nanocatalysts, has also demonstrated that the fuel-to-oxidizer ratio significantly affects the crystallinity, particle size, and specific surface area of the final product. frontiersin.org
Structural Control and Crystallinity Enhancement
The combustion synthesis method has proven effective in producing highly crystalline and phase-pure this compound. ijsr.net The high temperatures generated during the exothermic reaction facilitate crystallization and the formation of the desired phase, often without the need for subsequent calcination steps. ijsr.net X-ray diffraction (XRD) analysis of this compound synthesized via this method has revealed sharp and intense diffraction peaks, indicating a well-defined crystalline structure. ijsr.net
In one study, using sodium nitrate and aluminum nitrate as precursors and urea as fuel, a self-sustaining exothermic reaction was initiated by heating the solution to approximately 300°C. ijsr.net The resulting product was a voluminous, white, crystalline solid. ijsr.net XRD analysis confirmed the formation of a single-phase monoclinic structure of this compound with high crystallinity. ijsr.net
Furthermore, research on the carbothermal reduction and nitridation of this compound to synthesize aluminum nitride has shown that the initial crystal structure of the alumina precursor plays a crucial role. mdpi.com By heating this compound with carbon in a nitrogen atmosphere, high-energy θ-Al2O3 and η-Al2O3 can be formed, which facilitates the nitridation process at lower temperatures. mdpi.com This highlights the importance of controlling the crystalline phase during synthesis to influence subsequent reactions and product properties. mdpi.com
Industrial Production Processes and Process Intensification
The industrial production of this compound is predominantly linked to the Bayer process for alumina refining. wikipedia.orgepa.ie However, efforts are being made to intensify these processes and recover valuable materials from by-product streams.
Bayer Process Integration and Challenges
The Bayer process is the primary industrial method for refining bauxite (B576324) ore to produce alumina (aluminum oxide). wikipedia.orgredmud.org In this process, bauxite is digested in a hot sodium hydroxide solution under pressure. epa.ieillinois.edu This dissolves the aluminum-bearing minerals, forming a this compound solution. epa.ie
Key Steps of the Bayer Process:
Digestion: Bauxite is heated with a caustic soda solution (150-200 °C) to dissolve alumina as this compound. wikipedia.org
Clarification: The insoluble impurities, known as red mud, are separated from the this compound solution. epa.ieredmud.org
Precipitation: The clarified solution is cooled and seeded with aluminum hydroxide crystals to precipitate gibbsite. wikipedia.org
Calcination: The precipitated aluminum hydroxide is washed and heated to produce pure alumina. epa.ie
Challenges:
Silica Content: Bauxite ores with high silica content are problematic as the silica reacts to form insoluble sodium aluminum silicate (B1173343), which leads to a loss of both alumina and sodium hydroxide, making the process uneconomical for bauxites with more than 10% silica. wikipedia.orgtaylorandfrancis.com
Impurities: Organic and inorganic impurities in the bauxite can accumulate in the process liquor. wikipedia.orgmdpi.com Organic impurities can affect the precipitation of gibbsite and the quality of the final alumina product. wikipedia.orgmdpi.com Inorganic impurities like iron, zinc, and copper can also impact the stability of the aluminate solution and the purity of the alumina. mdpi.com
Red Mud: The disposal of red mud, a highly caustic by-product, presents a significant environmental challenge. wikipedia.org
Interactive Data Table: Bayer Process Operating Conditions
| Parameter | Condition | Reference |
| Digestion Temperature | 150 - 200 °C | wikipedia.org |
| Bauxite Silica Content | < 10% for economic viability | wikipedia.org |
| Caustic Soda Concentration | Varies depending on bauxite type | rwth-aachen.de |
Recovery and Purification Techniques from By-Product Streams
Significant research is focused on recovering valuable materials from the by-products of the Bayer process and other industrial streams.
From Red Mud: Processes have been developed to recover soda and alumina from Bayer process red mud. One such method involves digesting the red mud with sulfur dioxide, followed by selective precipitation of silica. The resulting liquor is then causticized to precipitate calcium sulfite, leaving a this compound solution that can be returned to the Bayer circuit. google.com
From High-Silica Materials: An improved process allows for the recovery of this compound from the digestion of high-silica aluminous materials. google.com This involves concentrating the digest solution, seeding it to crystallize this compound, and then washing the crystals to remove the high-caustic mother liquor. google.com
From Industrial Wastewater: Solutions containing aluminum from industrial processes, such as those used for surface treatment of aluminum parts, can be transformed into this compound. remondis-lippe-plant.com This recovered this compound can then be used as a precipitating agent in wastewater treatment to remove substances like phosphate. remondis-lippe-plant.com
Purification of Bayer Liquor: The accumulation of impurities like sodium oxalate (B1200264) in the Bayer liquor is a significant issue. google.comnih.gov Research has focused on methods to remove these impurities. For instance, ultrasound-assisted crystallization has been shown to enhance the removal of sodium oxalate from the process liquor. nih.gov Another patented process involves treating the supersaturated this compound solution to precipitate and remove sodium oxalate. google.com
Interactive Data Table: this compound Recovery and Purification
| Source/By-product | Recovery/Purification Method | Key Outcome | Reference |
| Bayer Process Red Mud | Digestion with SO2, selective precipitation, causticization | Recovery of this compound solution | google.com |
| High-Silica Aluminous Materials | Concentration, seeding, crystallization, washing | Recovery of this compound crystals | google.com |
| Industrial Aluminum Solutions | Filtration and chemical transformation | Production of this compound for wastewater treatment | remondis-lippe-plant.com |
| Bayer Process Liquor | Ultrasound-assisted crystallization | Enhanced removal of sodium oxalate | nih.gov |
Fundamental Chemical Reactivity, Speciation, and Reaction Mechanisms of Sodium Aluminate
Aqueous Solution Chemistry and Aluminate Speciation
In aqueous solutions, sodium aluminate dissociates to form sodium cations (Na⁺) and aluminate anions. The speciation of the aluminate ion is highly dependent on the solution conditions, particularly concentration and pH.
Spectroscopic techniques, primarily Raman and 27Al Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in identifying the various aluminate species present in alkaline solutions. In dilute solutions, the predominant species is the tetrahedral aluminate monomer, Al(OH)₄⁻. aqw.com.auosti.gov Raman spectroscopy of these solutions reveals a characteristic symmetric stretching vibration of the Al(OH)₄⁻ ion at approximately 620 cm⁻¹. aqw.com.au
As the concentration of aluminate increases, evidence for the formation of oligomeric species emerges. acs.orgnih.gov Raman spectra of concentrated solutions show the appearance of new bands, typically around 535-550 cm⁻¹ and 695-720 cm⁻¹, which are attributed to the formation of a dimeric species. acs.orgrsc.org This dimer is often proposed to be the oxo-bridged species [(HO)₃Al–O–Al(OH)₃]²⁻ or represented as (Al(OH)₄)₂²⁻(aq). aqw.com.aursc.org The dimerization is reported to become significant at aluminate concentrations greater than 1.5 M. acs.orgnih.gov
27Al NMR spectroscopy further corroborates these findings. The Al(OH)₄⁻ monomer exhibits a resonance at approximately 77-78 ppm. nih.gov Changes in the 27Al NMR chemical shifts with increasing concentration are indicative of shifts in the speciation equilibrium, including the formation of dimers. rsc.org While the existence of the octahedral Al(OH)₆³⁻ species in solution has been debated, spectroscopic evidence under extremely high caustic conditions has been sought, though the tetrahedral Al(OH)₄⁻ and its dimer remain the most widely accepted species under typical conditions. osti.govresearchgate.net
Table 1: Spectroscopic Identification of Aluminate Species
| Species | Formula | Spectroscopic Technique | Characteristic Signal |
|---|---|---|---|
| Monomeric Aluminate | Al(OH)₄⁻ | Raman Spectroscopy | ~620 cm⁻¹ (symmetric stretch) |
| 27Al NMR Spectroscopy | ~77-78 ppm |
The aluminate species in solution are in a dynamic equilibrium. The interconversion between the monomeric Al(OH)₄⁻ and its dimeric form is a key dynamic process, influenced by the total aluminate and hydroxide (B78521) concentrations. rsc.org this compound solutions, particularly supersaturated ones, are known to be metastable. This metastability is crucial in processes like the Bayer process, where the controlled precipitation of aluminum hydroxide (gibbsite) is required. rsc.org
The transformation from the tetrahedrally coordinated aluminate in solution to the octahedrally coordinated aluminum in solid gibbsite (Al(OH)₃) is a critical step in precipitation. osti.gov The presence of various aluminate species, including monomers and oligomers, can influence the nucleation and growth kinetics of the solid phase. The stability and interconversion of these species are also affected by the presence of cations in the solution. researchgate.net
Solvent interactions, specifically hydration, play a significant role in the structure and stability of aluminate ions. Ab initio quantum mechanical calculations and molecular dynamics (MD) simulations have provided insights into the hydration of the Al(OH)₄⁻ ion. geoscienceworld.orgnih.gov These studies show that water molecules form hydration shells around the aluminate anion.
Reaction Kinetics and Thermodynamic Analysis
The reactivity of this compound is dictated by the kinetics and thermodynamics of its reactions, such as precipitation and oligomerization.
The rates of reactions involving this compound are strongly influenced by several factors:
pH (Alkalinity): High alkali (hydroxide) concentrations can inhibit the precipitation of gibbsite from this compound solutions. mdpi.com The speciation of aluminate is pH-dependent, which in turn affects reaction pathways. capes.gov.br
Temperature: Temperature has a significant effect on reaction kinetics. For instance, the precipitation rate of gibbsite from this compound solutions is temperature-dependent, with studies showing an optimal temperature for maximizing the precipitation rate. mdpi.comresearchgate.net
Concentration: The concentrations of both this compound and free hydroxide are critical. Supersaturation is the driving force for precipitation, and higher concentrations of aluminate can lead to the formation of oligomeric species, which can have different reactivities compared to the monomer. acs.orgnih.govresearchgate.net Kinetic models for gibbsite precipitation often follow second-order reaction kinetics. researchgate.net
Table 2: Factors Influencing Gibbsite Precipitation Kinetics from this compound Solutions
| Factor | Effect on Precipitation Rate |
|---|---|
| Temperature | Increases to an optimum, then may decrease. |
| NaOH Concentration | High concentrations can inhibit precipitation. mdpi.com |
| Aluminate Concentration | Higher supersaturation increases the driving force. |
| Seed Surface Area | Increased seed area generally increases the precipitation rate. mdpi.com |
Thermodynamic analysis provides insight into the feasibility and energy changes associated with aluminate reactions. Ab initio calculations have been used to determine the energetics of various reaction pathways.
The acid dissociation of hydrated aluminum hydroxide, Al(OH)₃·H₂O, to form Al(OH)₄⁻ and a proton has been studied computationally. The calculated free energy change for this reaction is small, suggesting that Al(OH)₄⁻ is the dominant species in all but very acidic conditions. geoscienceworld.orgscispace.com
The dimerization of the aluminate monomer has also been investigated thermodynamically. A study using Raman spectroscopy estimated the apparent logarithm of the dimerization equilibrium constant (log Kdimer) to be 0.97 ± 0.04 at approximately 25 °C for aluminate concentrations above 1.5 M. acs.orgnih.gov
The activation energy for the precipitation of gibbsite has been determined through kinetic studies. These values can vary depending on the specific conditions, such as the presence of seed materials. For example, the precipitation of super-fine aluminum hydroxide has been modeled with second-order reaction kinetics. researchgate.net The apparent activation energies for the dimerization and trimerization of olefins, a related field of oligomerization, have been found to be in the range of 21-33 kJ/mol, although this is not directly for aluminate oligomerization. researchgate.net
Mechanisms of Interaction with Diverse Chemical Systems
This compound demonstrates versatile reactivity across various chemical environments, playing a crucial role in processes ranging from cement hydration to water purification and industrial catalysis. Its behavior is dictated by its ability to act as a source of highly reactive alumina (B75360) and to influence the alkalinity of the system.
Hydration Mechanisms in Cementitious Matrices
In cementitious systems, this compound functions as a potent accelerator, significantly influencing the early stages of hydration and strength development. mdpi.comlpnu.ua When introduced into a cementitious matrix, this compound rapidly dissolves, providing a source of tetrahydroxy aluminate ions ([Al(OH)₄]⁻) and hydroxide ions (OH⁻). mdpi.com This dual contribution is central to its accelerating effect.
The primary mechanism involves the rapid reaction of aluminate ions with calcium (Ca²⁺) and sulfate (B86663) (SO₄²⁻) ions present in the pore solution to form ettringite (AFt). mdpi.comresearchgate.net This process is significantly faster than the dissolution of aluminate phases from the cement clinker itself. The increased alkalinity from the hydroxide ions further promotes the dissolution of slag and other supplementary cementitious materials, releasing more reactants into the system. mdpi.com
The rapid formation and precipitation of ettringite crystals and calcium aluminate hydrate (B1144303) (C-A-H) phases contribute to the early stiffening and setting of the concrete. mdpi.comresearchgate.net This initial structure provides a framework for subsequent hydration products, such as calcium silicate (B1173343) hydrate (C-S-H) gel, to form upon, leading to a denser microstructure and enhanced early compressive strength. researchgate.net Research has shown that the addition of this compound can significantly increase the 3-day compressive strength of phosphogypsum-based cementitious materials. researchgate.net
Table 1: Effect of this compound on Early Hydration of Cementitious Materials
| Parameter | Effect of this compound Addition | Underlying Mechanism | Reference |
|---|---|---|---|
| Setting Time | Significantly shortened | Rapid formation of ettringite and calcium aluminate hydrates. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Early Compressive Strength | Substantially increased | Accelerated formation of hydration products, leading to a denser early-age microstructure. researchgate.net | researchgate.net |
| Ettringite (AFt) Formation | Promoted and accelerated | Provides a readily available source of aluminate ions for reaction with calcium and sulfate. mdpi.comlpnu.ua | mdpi.comlpnu.ua |
| Calcium Silicate Hydrate (C-S-H) Formation | Can be indirectly affected | Initial ettringite structure provides nucleation sites; however, excessive aluminate can hinder C₃S hydration. mdpi.comethz.ch | mdpi.comethz.ch |
Coagulation and Flocculation Mechanisms in Aqueous Systems
This compound is a highly effective coagulant and flocculant, particularly in water and wastewater treatment. itswatergroup.comaluminachemicals.net Its primary function is to destabilize colloidal particles and facilitate their aggregation into larger, settleable flocs. ajchem-a.com The mechanism of action is twofold, involving both charge neutralization and sweep flocculation.
Upon addition to water, this compound hydrolyzes to form aluminum hydroxide [Al(OH)₃] precipitates and increases the pH of the water. itswatergroup.comtidjma.tn The aluminum hydroxide can exist as various charged species depending on the pH. These positively charged aluminum species can adsorb onto the surface of negatively charged colloidal particles (like clays, organic matter, and microorganisms), neutralizing their surface charge. bioline.org.brsswm.info This reduction in electrostatic repulsion allows the particles to come closer together, initiating the coagulation process. bioline.org.br
In a mechanism known as "sweep flocculation," an excess of this compound leads to the formation of voluminous, gelatinous aluminum hydroxide precipitates. sswm.info As these precipitates settle, they enmesh and sweep suspended particles out of the water column, effectively clarifying the water. sswm.info
A key advantage of this compound is its alkaline nature, which can be beneficial when treating acidic or low-alkalinity waters, as it provides both the coagulating agent (aluminum) and the alkalinity needed for effective coagulation without the need for additional chemicals like lime or caustic soda. itswatergroup.comnhmrc.gov.au This makes it a versatile tool for treating a wide range of water sources. aluminachemicals.nettidjma.tn
Table 2: Coagulation and Flocculation Mechanisms of this compound
| Mechanism | Description | Key Factors | Reference |
|---|---|---|---|
| Charge Neutralization | Positively charged aluminum species adsorb onto and neutralize the negative charge of colloidal particles, reducing repulsive forces. | Surface charge of colloids, pH of the water. | bioline.org.brsswm.info |
| Sweep Flocculation | Formation of voluminous aluminum hydroxide precipitates that enmesh and remove suspended particles as they settle. | Dosage of this compound, mixing conditions. | sswm.info |
| pH Adjustment | Increases the pH of the water, which can optimize the conditions for coagulation. | Initial pH and alkalinity of the water. | itswatergroup.comtidjma.tn |
Catalytic Reaction Pathways and Active Site Dynamics
This compound serves as a versatile solid base catalyst and catalyst support in various organic reactions. sigmaaldrich.comchemrxiv.org Its catalytic activity stems from its strong basic sites and its ability to be modified to create specific active centers.
In transesterification reactions, such as the production of biodiesel, this compound has demonstrated high efficiency. sigmaaldrich.comchemrxiv.org The basic sites on the catalyst surface are believed to activate the alcohol (e.g., methanol) to form a methoxide (B1231860) anion. This highly nucleophilic species then attacks the carbonyl group of the triglyceride, leading to the formation of fatty acid methyl esters (biodiesel) and glycerol. acs.org The solid nature of the catalyst allows for easy separation from the reaction mixture, making it a more sustainable alternative to homogeneous catalysts. chemrxiv.org
This compound is also used as a precursor or component in the synthesis of other catalysts, such as zeolites. For instance, it is a key ingredient in the preparation of ZSM-5, a widely used zeolite catalyst in the petrochemical industry. essentialchemicalindustry.org In this context, the this compound provides the aluminum source necessary for the formation of the aluminosilicate (B74896) framework of the zeolite.
Table 3: Catalytic Applications of this compound
| Reaction Type | Role of this compound | Mechanism/Key Features | Reference |
|---|---|---|---|
| Transesterification (Biodiesel Production) | Solid base catalyst | Activation of alcohol to form a nucleophilic alkoxide species. acs.org | sigmaaldrich.comchemrxiv.orgacs.org |
| Isomerization of Alkenes and Amines | Catalyst | Facilitates the rearrangement of molecular structures. | atamanchemicals.com |
| Synthesis of Zeolites (e.g., ZSM-5) | Precursor | Provides the aluminum source for the aluminosilicate framework. | essentialchemicalindustry.org |
| Catalyst Support (as Sodium Silicoaluminate) | Carrier for active metals | Provides a high surface area and basic properties to enhance catalytic activity and stability. spipharma.com | spipharma.com |
Erosion Resistance Mechanisms in Silicate Hydrate Systems
In geopolymer systems, which are alkali-activated aluminosilicate binders, the primary reaction product is often a this compound silicate hydrate (N-A-S-H) gel. rsc.orgresearchgate.net This N-A-S-H gel is analogous to the calcium silicate hydrate (C-S-H) gel in Portland cement systems and is the key to the material's strength and durability. frontiersin.org
Molecular dynamics simulations have provided insights into the erosion resistance of N-A-S-H gels in environments such as sodium sulfate solutions. rsc.orgresearchgate.net While the infiltration of water molecules and sodium ions can cause some expansion and a reduction in tensile strength, the N-A-S-H structure exhibits a remarkable self-repairing capability. rsc.org
The stability of the N-A-S-H gel is influenced by the Si/Al ratio. A higher Si/Al ratio generally leads to a more polymerized and stable structure with higher tensile strength and elastic modulus. acs.org The presence of sodium ions is crucial for charge balancing the aluminate tetrahedra within the framework, and their leaching can lead to structural instability. frontiersin.org
Table 4: Erosion Resistance Mechanisms of N-A-S-H Gels
| Phenomenon | Mechanism | Consequence | Reference |
|---|---|---|---|
| Infiltration of H₂O and Na⁺ ions | Causes slight expansion of the N-A-S-H gel structure. | Reduced tensile strength. | rsc.orgresearchgate.net |
| "Self-repair" of fractured structures | Adsorbed Na⁺ ions interact with reactive oxygen species from broken bonds to reform the framework. | Partial alleviation of tensile rupture, enhanced toughness, and improved resistance to sulfate attack. rsc.org | rsc.orgresearchgate.net |
| Influence of Si/Al ratio | Higher Si/Al ratio leads to a more polymerized structure with more Si-O-Si bonds. | Increased tensile strength and elastic modulus of the N-A-S-H gel. acs.org | acs.org |
Advanced Characterization Techniques and Spectroscopic Analysis of Sodium Aluminate
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the local atomic environment and vibrational modes within sodium aluminate, offering a window into its coordination chemistry and phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 27Al MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state Magic Angle Spinning (MAS) NMR, is a powerful tool for investigating the coordination environment of aluminum in this compound. The 27Al nucleus is highly abundant (100%) and sensitive to its local surroundings, making 27Al MAS NMR an effective probe of aluminum speciation. rsc.orgosti.gov
In situ 27Al MAS NMR spectroscopy has been employed to monitor the transformation of aluminum coordination during the synthesis and dissolution of this compound. rsc.org The chemical shift in 27Al NMR spectra is indicative of the aluminum coordination number. Tetrahedrally coordinated aluminum (AlO4) typically exhibits a chemical shift around 80 ppm, while octahedrally coordinated aluminum (AlO6) resonates near 0 ppm. rsc.orgoptica.org
Studies have utilized 27Al MAS NMR to follow the dissolution of aluminum hydroxide (B78521) (containing octahedral Al) into alkaline solutions to form tetrahedral aluminate species like [Al(OH)4]-. rsc.orgosti.gov Conversely, the precipitation of this compound from solution can be tracked by the appearance of signals corresponding to specific crystalline or amorphous phases. For instance, the formation of an amorphous tetrahedrally coordinated this compound hydrate (B1144303) phase has been identified as an intermediate during crystallization. rsc.org
The combination of 27Al MAS NMR with other NMR techniques, such as 29Si MAS NMR in the context of aluminosilicates, provides further insights into the connectivity and ordering of the aluminate and silicate (B1173343) frameworks. nih.gov Double-resonance NMR experiments like 27Al{29Si} REDOR can reveal the proximity of aluminum and silicon atoms, confirming the incorporation of aluminum into the silicate structure. nih.govrsc.org
Table 1: Typical 27Al NMR Chemical Shifts for Aluminum Coordination in Aluminate Systems
| Coordination Environment | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| Tetrahedral (AlO4) | ~58-80 | rsc.orgoptica.orgnih.gov |
Raman and Infrared (IR) Spectroscopies for Molecular Vibrations
Raman and Infrared (IR) spectroscopies are complementary techniques that probe the vibrational modes of molecules and crystal lattices, providing a fingerprint of the chemical bonds present in this compound. These methods are sensitive to the coordination geometry of the aluminate ion and can distinguish between different crystalline and solution-state species. unze.baoptica.org
In aqueous this compound solutions, Raman and IR spectroscopy have been used to identify various aluminate species. optica.orgysxbcn.com For example, the symmetric and asymmetric Al-O stretching vibrations of the tetrahedral [Al(OH)4]- ion are observed in both Raman and IR spectra. ysxbcn.com The presence of other bands can indicate the formation of dimeric or polymeric aluminate species, especially at high concentrations. optica.orgresearchgate.net
For solid this compound, these techniques can differentiate between various crystalline forms. For instance, Raman spectroscopy can distinguish between monothis compound (MSA) and nonasodium bis(hexahydroxyaluminate) trihydroxide hexahydrate (NSA) by the position of the AlO6 vibration. rsc.org The vibrational frequencies characteristic of tetrahedral and octahedral aluminum sites have been identified by correlating spectroscopic data with 27Al MAS NMR results. optica.org
Table 2: Characteristic Vibrational Frequencies for Aluminate Species
| Vibrational Mode | Wavenumber (cm-1) | Technique | Al Coordination | Reference |
|---|---|---|---|---|
| Al-O Asymmetric Stretch | ~725 | Infrared | Tetrahedral | ysxbcn.com |
| Al-O Symmetric Stretch | ~621 | Raman | Tetrahedral | ysxbcn.com |
| Al(OAl)3 Vibration | ~450 | Raman | Tetrahedral (MSA) | rsc.org |
| AlO6 Vibration | ~500 | Raman | Octahedral (NSA) | rsc.org |
| Al-O Stretch | 823, 540 | Infrared | Tetrahedral | optica.org |
X-ray Absorption Spectroscopy (XAS) for Local Structure
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure around a specific atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govpsi.ch
For aluminates, Al K-edge XANES can effectively distinguish between tetrahedral and octahedral aluminum coordination. psi.chresearchgate.netacs.org Theoretical calculations, such as those using time-dependent density functional theory (TDDFT), have been employed to interpret the experimental XANES spectra and assign spectral features to specific electronic transitions. psi.ch
XAS studies on concentrated this compound solutions have revealed that the pre-edge features in the Al K-edge XANES spectra are sensitive to ion pairing between sodium and aluminate ions. nih.gov This makes XANES a valuable tool for probing ion-ion interactions in complex electrolyte solutions, which are often difficult to characterize with other techniques. nih.gov Furthermore, XAS has been used to study the local environment of dopants, such as titanium, in sodium alanate (sodium aluminum hydride), providing insights into the catalytic mechanism for hydrogen storage applications. aip.org
Diffraction and Imaging Techniques for Microstructural Analysis
While spectroscopic methods provide information at the atomic and molecular level, diffraction and imaging techniques are essential for characterizing the long-range order, crystallinity, and morphology of this compound.
X-ray Diffraction (XRD) for Phase Identification and Crystallinity
X-ray Diffraction (XRD) is a fundamental technique for the identification of crystalline phases and the determination of crystallinity in solid materials. ijsr.netijsr.net The diffraction pattern is unique to a specific crystal structure, allowing for the identification of the phases present in a sample of this compound. unal.edu.counal.edu.co
XRD analysis has been widely used to characterize this compound synthesized by various methods, such as combustion synthesis and controlled precipitation. ijsr.netijsr.netunal.edu.co The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity and the purity of the phase. For example, sharp and intense peaks in the XRD pattern of this compound prepared by combustion synthesis indicated a highly crystalline, single-phase monoclinic structure. ijsr.netijsr.net
XRD is also crucial for studying phase transformations that occur during the heat treatment of this compound precursors. unal.edu.coazom.com For instance, the crystallization of NaAlO2 from an amorphous precursor at a specific temperature can be monitored by the emergence of its characteristic diffraction peaks. unal.edu.co At higher temperatures, the formation of other phases, such as β-alumina, can also be identified. unal.edu.counal.edu.co
Table 3: Representative XRD Peak Positions (2θ) for Monoclinic this compound (NaAlO2) Note: The exact peak positions and intensities can vary depending on the specific crystalline form and experimental conditions. This table provides a general representation.
| 2θ (degrees) |
|---|
| ~18.3 |
| ~20.5 |
| ~30.8 |
| ~31.9 |
| ~36.0 |
| ~37.2 |
| ~43.8 |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology, particle size, and microstructure of materials. unze.bamdpi.com
SEM provides high-resolution images of the surface topography of this compound particles. It has been used to examine the morphology of aluminum hydroxide crystals precipitated from this compound solutions, revealing different shapes such as acicular and lamellar crystals depending on the precipitation conditions. ceed.wa.edu.au SEM analysis of zeolites synthesized from this compound has shown cubic morphologies. researcher.life
TEM offers even higher resolution and can provide information about the internal structure of particles, including the presence of pores. core.ac.ukbwise.kr For instance, TEM has been used to observe the porous structure of spherical amorphous aluminum hydroxide particles and to confirm the morphology of nanorods. bwise.kr In the study of hydrogarnet formation in high-calcium this compound solutions, both SEM and TEM were used to analyze the morphology of the reaction products. mdpi.com
Thermal Analysis and Elemental Composition Techniques
Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)
Thermogravimetric Analysis (TGA) and its derivative, Differential Thermogravimetry (DTG), are essential techniques for investigating the thermal stability and decomposition profile of this compound. TGA continuously measures the mass of a sample as it is heated at a constant rate, while DTG plots the rate of mass change, allowing for the precise identification of temperatures at which decomposition events occur. mdpi.com
Research on this compound precursors, such as sodium dawsonite (B1143670), provides insight into the thermal transformations leading to the formation of the final compound. In one such study, a sample was heated to 1300°C at a rate of 10°C/min in air. azom.com The analysis revealed distinct stages of weight loss. A significant weight loss of 36.27% was recorded in the temperature range of 100-500°C, which is primarily attributed to the elimination of water and carbon dioxide from the precursor material. azom.com This initial, major weight loss is followed by a much smaller loss of approximately 1.35% between 500°C and 800°C. azom.com
The DTG curve pinpoints the temperatures of maximum decomposition rates, which appear as peaks. For the precursor, a prominent endothermic peak is observed at 300°C, corresponding to the main decomposition event. azom.com Furthermore, Differential Thermal Analysis (DTA), often run concurrently with TGA, shows a distinct exothermic peak centered at 828°C. azom.com This event, which does not involve weight loss, is assigned to the crystallization of amorphous material into the stable this compound phase. azom.com
The thermal events observed during the analysis of this compound and its precursors are summarized in the table below.
| Temperature Range (°C) | Mass Loss (%) | Associated Thermal Event | Technique |
| 100 - 500 | 36.27% | Elimination of H₂O and CO₂ from precursor | TGA |
| 300 | Peak | Maximum rate of decomposition | DTG/DTA (Endothermic) |
| 500 - 800 | 1.35% | Minor decomposition | TGA |
| 828 | - | Crystallization of this compound | DTA (Exothermic) |
This interactive table summarizes the key thermal events during the analysis of a this compound precursor, based on research findings. azom.com
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a powerful and widely used analytical technique for determining the elemental composition of this compound with high accuracy and sensitivity. acs.orgresearchgate.netfigshare.comacs.org This method is crucial for quality control, verifying the stoichiometry of sodium (Na) and aluminum (Al), and quantifying trace metal impurities that may be present in the material. scielo.brresearchgate.net
The ICP-OES analysis process begins with sample preparation, which typically involves the complete dissolution of the solid this compound sample to create a liquid solution. scielo.br This is often achieved through microwave-assisted acid digestion, using a mixture of acids such as nitric acid (HNO₃) and hydrofluoric acid (HF). scielo.br
Once the sample is in solution, it is introduced into the ICP-OES instrument. The liquid is converted into an aerosol and directed into a high-temperature argon plasma (approximately 10,000 K). researchgate.net The intense heat of the plasma excites the atoms of each element, causing them to emit light at characteristic wavelengths. The instrument's optical system separates these wavelengths, and detectors measure the intensity of the emitted light for each element. fda.gov The intensity is directly proportional to the concentration of the element in the sample, allowing for precise quantification. fda.gov For the analysis of this compound, specific emission lines are monitored, such as 396.152 nm for aluminum and 589.592 nm for sodium. researchgate.net
ICP-OES analysis provides a detailed elemental profile of a this compound sample. The results are used to confirm the Na/Al ratio and to ensure the material meets purity standards for various industrial and catalytic applications.
| Element | Emission Wavelength (nm) | Typical Concentration | Purpose of Analysis |
| Sodium (Na) | 589.592 researchgate.net | Major Component | Stoichiometric Verification |
| Aluminum (Al) | 396.152 researchgate.net | Major Component | Stoichiometric Verification |
| Silicon (Si) | - | Trace | Impurity Quantification researchgate.net |
| Iron (Fe) | - | Trace | Impurity Quantification researchgate.net |
| Calcium (Ca) | - | Trace | Impurity Quantification researchgate.net |
| Zinc (Zn) | - | Trace | Impurity Quantification researchgate.net |
This interactive table presents an example of elemental analysis data for a this compound sample obtained via ICP-OES, highlighting the elements of interest and the reason for their analysis. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies of Sodium Aluminate
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are instrumental in elucidating the intrinsic properties of aluminate species and the energetics of their reactions. These first-principles methods provide a fundamental understanding of the electronic structure and bonding that govern the behavior of sodium aluminate.
Molecular Structure and Electronic Properties of Aluminate Species
In aqueous solutions, the primary aluminate species is the tetrahedral aluminate ion, [Al(OH)₄]⁻. researchgate.net DFT calculations have been employed to investigate the geometric and electronic structures of this and other related aluminate species. researchgate.netresearchgate.net Ab initio molecular dynamics simulations suggest that the deprotonated hexa-hydrate complex, [Al(H₂O)₂(OH)₄]⁻, can evolve into the tetra-coordinated aluminate ion, Al(OH)₄⁻, with two water molecules in the second solvation shell. researchgate.net
Studies combining DFT with spectroscopic methods have provided evidence for the existence of other aluminate species in concentrated solutions, including the dimeric ion [Al₂O(OH)₆]²⁻. researchgate.net DFT calculations suggest that the formation of iso-oligomers, such as iso-tetramers and iso-pentamers, is energetically more favorable than cyclic hexamers, and these oligomers may play a crucial role in the nucleation and growth of gibbsite. researchgate.net Furthermore, under conditions of high alkalinity, the formation of a six-coordinate aluminate species has been proposed, supported by UV, IR, and Raman spectroscopy, with DFT calculations helping to interpret the spectral data. ysxbcn.comresearchgate.net
The electronic properties, such as charge distribution and bond orders, of these aluminate species are critical for understanding their reactivity. DFT studies can quantify the charge transfer between aluminum and oxygen atoms and how it is influenced by the surrounding solvent and counter-ions. figshare.com For instance, the addition of dopants to aluminum clusters has been shown through DFT to modify their electronic properties, such as ionization energy and electron affinity. researchgate.netresearchgate.netmdpi.com
Table 1: Calculated Properties of Aluminate Species
| Species | Coordination | Key Computational Finding | Reference |
|---|---|---|---|
| [Al(OH)₄]⁻ | Tetrahedral | Dominant species in many alkaline solutions. researchgate.net | researchgate.net |
| [Al₂O(OH)₆]²⁻ | Tetrahedral | Evidence for this dimeric species in concentrated solutions. researchgate.net | researchgate.net |
| Al(OH)₆³⁻ | Octahedral | Proposed existence in highly caustic solutions, supported by spectroscopic and DFT analysis. ysxbcn.comresearchgate.net | ysxbcn.comresearchgate.net |
| Iso-oligomers | - | Energetically favorable over cyclic structures, potentially key for nucleation. researchgate.net | researchgate.net |
Energetics of Reaction Pathways and Transition States
DFT calculations are crucial for mapping the potential energy surfaces of reactions involving this compound, including dissolution, precipitation, and polymerization. By calculating the energies of reactants, products, and transition states, researchers can determine reaction mechanisms and activation barriers.
For example, DFT has been used to study the transformation of the tetrahedral [Al(OH)₄]⁻ ion to the octahedrally coordinated aluminum found in solid gibbsite (Al(OH)₃). goldschmidt.info This process is fundamental to the Bayer process for alumina (B75360) production. Understanding the energetics of intermediate species and transition states is key to controlling the crystallization process. goldschmidt.info
Furthermore, DFT calculations can elucidate the role of catalysts and additives. For instance, studies have shown that the presence of sodium can lower the energy barriers for certain reactions on carbonaceous surfaces. researchgate.net In the context of zeolites, periodic DFT calculations have been used to understand the synergistic mechanisms between extraframework aluminum species and Brønsted acid sites, which influence the catalytic activity. acs.orgnih.gov The binding energies of intermediates can be calculated to predict the selectivity of a zeolite for a particular reaction pathway. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of this compound solutions, allowing for the study of time-dependent phenomena such as solvation, ion association, and interfacial processes.
Solvation Dynamics and Ion Association in Aqueous Solutions
MD simulations have been extensively used to investigate the structure of water around the aluminate ion and the association between sodium and aluminate ions. researchgate.netosti.gov These simulations reveal details about the hydration shells, including the number of water molecules and their orientation around the ions. researchgate.netarxiv.org
In concentrated solutions, ion pairing and the formation of larger clusters become significant. researchgate.net MD simulations have shown that aluminate ions can form clusters that are stabilized by sodium ions, which may be precursors to the formation of polyaluminate species. researchgate.netcapes.gov.br The dynamics of these ion associations are crucial for understanding the properties of concentrated this compound solutions, such as those used in the Bayer process. researchgate.net Reactive force field (ReaxFF) MD simulations have been developed to study the oligomerization of aluminate species, bridging the gap between simple ion pairing and the initial stages of nucleation. goldschmidt.infoosti.gov
Interfacial Interactions and Adsorption Phenomena
MD simulations are particularly powerful for studying the behavior of this compound at interfaces, such as between the solution and a solid surface. This is critical for understanding processes like crystallization, mineral dissolution, and the performance of materials in contact with aluminate solutions.
Simulations have been used to investigate the adsorption of aluminate species onto various surfaces. For example, ReaxFF MD simulations have been employed to study the interfacial reactions between sodium aluminosilicate (B74896) glass and water, revealing mechanisms of ion exchange and the formation of surface functional groups like aluminol (Al-OH). acs.orgresearchgate.net These simulations show that coordination defects at the glass surface play a crucial role in the initial hydration process. researchgate.net
The interaction of this compound with mineral surfaces is also an active area of research. MD simulations can provide insights into the adsorption energies and the structure of the adsorbed layer, which are important for processes like the removal of silica (B1680970) from Bayer liquors.
Thermodynamic Modeling and Phase Diagram Predictions
Thermodynamic modeling, often coupled with computational methods, is essential for predicting the phase behavior of the complex Na₂O-Al₂O₃-H₂O system under various conditions of temperature and concentration. researchgate.netmyu-group.co.jpacs.orgpsu.edu These models are vital for industrial applications, such as the Bayer process, where controlling the precipitation of aluminum hydroxides is critical. murdoch.edu.auysxbcn.comuctm.edu
The Pitzer model is a widely used framework for calculating activity coefficients in concentrated electrolyte solutions, and it has been applied to this compound solutions to predict mineral solubilities. murdoch.edu.auysxbcn.comacs.orgosti.govmurdoch.edu.aucsu.edu.cn Thermodynamic models have been developed to describe the solubility of gibbsite and boehmite in sodium hydroxide (B78521) solutions over a wide range of temperatures and concentrations. murdoch.edu.auysxbcn.com These models incorporate parameters derived from experimental data and can be used to predict the conditions under which different solid phases will form. myu-group.co.jpacs.orgresearchgate.net
Computational thermodynamics, combining first-principles calculations with phase diagram modeling (CALPHAD method), allows for the prediction of phase stability in multi-component systems. researchgate.net DFT calculations can provide thermodynamic data for phases where experimental measurements are difficult or unavailable, thus improving the accuracy of the resulting phase diagrams. researchgate.net Such models can predict the formation of various this compound hydrates and their transformation under different process conditions. acs.orgresearchgate.net For instance, thermodynamic modeling can predict the optimal conditions for the precipitation of specific aluminum hydroxide polymorphs like bayerite. ijcce.ac.ir
Aqueous Solution Equilibria and Precipitation Modeling
The behavior of this compound in aqueous solutions is governed by a complex set of equilibria involving various ionic and neutral species. Computational studies have been instrumental in elucidating the structure, stability, and interactions of these species, which are often difficult to characterize experimentally.
Ab initio quantum mechanical calculations have been employed to study the properties of key species in solution, such as Al(OH)3, the tetrahydroxyaluminate anion [Al(OH)4]−, and the this compound ion pair NaAl(OH)4. scispace.comgeoscienceworld.org These studies reveal that the neutral Al(OH)3 molecule readily reacts with water to form a hydrated species, Al(OH)3H2O. scispace.comgeoscienceworld.org The calculated energy for the acid dissociation of this hydrated species into [Al(OH)4]− in aqueous solution is very small, indicating that the [Al(OH)4]− anion is the dominant aluminum-containing species in all but very acidic conditions. geoscienceworld.org
The formation of ion pairs between sodium cations and aluminate anions has also been investigated. Calculations show that the formation of a solvent-separated NaAl(OH)4 ion pair is energetically feasible, which helps to explain observations from spectral data. scispace.comgeoscienceworld.org The structure of these aqueous solutions has been further probed by X-ray diffraction, which confirms that aluminum is predominantly coordinated by four oxygen atoms, consistent with the [Al(OH)4]− species. acs.org These studies also show that with increasing concentration, the Al-O bond distance contracts, and contact ion pairs begin to form. acs.org
Modeling the precipitation of aluminum hydroxide (Al(OH)3, commonly known as gibbsite) from supersaturated this compound solutions is of paramount importance for optimizing the Bayer process. shahroodut.ac.irshahroodut.ac.irresearchgate.net The equilibrium solubility of gibbsite in this compound liquors can be correlated by equations that account for temperature, caustic content (Na2O), and impurities. researchgate.net These models are built upon the thermodynamic properties of the aqueous species. For instance, a Pitzer model was developed for the thermodynamic properties of aqueous this compound solutions, which successfully described gibbsite solubilities in NaCl/NaOH mixtures. murdoch.edu.au
The precipitation process itself is complex, involving nucleation, growth, and agglomeration. shahroodut.ac.irresearchgate.net Kinetic models are used to describe the effects of various process parameters. shahroodut.ac.irresearchgate.net Key factors influencing the precipitation yield and particle size include temperature, seed concentration, and the degree of supersaturation. shahroodut.ac.irshahroodut.ac.ir For example, modeling has shown that recovery can be significantly improved by decreasing the supersaturation factor, although this can present operational challenges. shahroodut.ac.irshahroodut.ac.ir Other studies have focused on optimizing conditions such as seed concentration and retention time to enhance the precipitation process. shahroodut.ac.ir
Table 1: Key Aqueous Equilibria and Related Computational Findings
This table summarizes important reactions in aqueous this compound solutions as described by theoretical studies.
| Reaction/Process | Description | Computational Insights | Citations |
| Al(OH)3 + H2O ⇌ Al(OH)3H2O | Hydration of neutral aluminum hydroxide. | Reaction is exoergic in the gas phase. The hydrated form has shorter Al-OH distances and distinct spectral properties compared to [Al(OH)4]−. | scispace.comgeoscienceworld.org |
| Al(OH)3H2O ⇌ [Al(OH)4]− + H+ | Acid dissociation to form the aluminate anion. | The free energy change for this reaction in aqueous solution is small, indicating [Al(OH)4]− is the dominant species. | geoscienceworld.org |
| Na+ + [Al(OH)4]− ⇌ NaAl(OH)4 | Formation of a solvent-separated ion pair. | The calculated free energy change is small and positive, consistent with significant ion pair formation in solution. | geoscienceworld.org |
| Al(OH)3 Precipitation | Precipitation of gibbsite from supersaturated solutions. | Models correlate gibbsite solubility with temperature and caustic concentration. Kinetic models describe the influence of supersaturation, seed concentration, and temperature on yield and particle size. | shahroodut.ac.irresearchgate.netmurdoch.edu.au |
Solid-State Phase Stability Predictions
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the stability of different solid-state phases of this compound. rsc.org These predictions are crucial for understanding the material's behavior under various conditions and for designing new materials with specific properties, for example, as solid-state electrolytes in sodium-ion batteries. rsc.orgharvard.edu
The anhydrous form of this compound, NaAlO2, features a three-dimensional framework of corner-sharing AlO4 tetrahedra. atamanchemicals.com There are also hydrated forms, such as NaAlO2·1.5H2O and Na2Al2O4·2.5H2O, which have different crystal structures. atamanchemicals.commyu-group.co.jp Thermodynamic and phase diagram data have been computed to determine the stability limits of these phases. myu-group.co.jppsu.edu For instance, the equilibrium diagram for the Na2O–Al2O3–H2O system shows the conditions under which different solid phases, like alumina trihydrate and a hydrated this compound, are stable. myu-group.co.jp
In the context of all-solid-state batteries, the electrochemical stability of the electrolyte is paramount. DFT calculations have been used to investigate the stability of various sodium compounds, including aluminates, against a sodium metal anode. rsc.org These studies predict the electrochemical window and the chemical reactivity of materials like NaAlO2 and other Na-rich aluminates such as Na5AlO4. rsc.org The results indicate that oxides, including this compound, generally exhibit good chemical stability when in contact with various cathode materials. rsc.org Furthermore, NaAlO2 has been shown to be thermodynamically stable in contact with Na metal, a critical requirement for a solid-state electrolyte. harvard.edu Such computational screening allows for the identification of promising materials and can guide synthetic efforts.
The prediction of crystal structures from first principles is a challenging but increasingly successful field of computational materials science. azom.comaip.orgacs.org These methods explore the potential energy landscape of a given chemical composition to find the most stable atomic arrangements, corresponding to possible crystal structures. acs.org For this compound and related compounds, these predictive tools can help identify not only known stable phases but also potentially new, metastable polymorphs with interesting properties. psu.educristal.org
Table 2: Predicted Stability of Solid this compound Phases
This table presents findings from computational studies on the stability of solid this compound.
| Compound/Phase | Computational Method | Predicted Property/Finding | Context/Application | Citations |
| NaAlO2 | DFT | Thermodynamically stable against Na metal. | Solid-state electrolyte for Na-ion batteries. | rsc.orgharvard.edu |
| NaAlO2, Na5AlO4 | DFT | Calculation of electrochemical stability window and reactivity with cathode materials. | Solid-state electrolyte for Na-ion batteries. | rsc.org |
| Na2O–Al2O3–H2O System | Phase Diagram Computation | Determination of stability regions for Al2O3·3H2O and Na2Al2O4·2.5H2O. | Process control in Bayer process and chemical manufacturing. | myu-group.co.jppsu.edu |
| β-alumina (NaAl11O17) | Thermodynamic Calculation | Determination of stability limits in contact with a reducing medium. | Solid-state electrochemistry, sensors. | psu.edu |
Applications and Functionalization of Sodium Aluminate in Engineering and Material Science
Water and Wastewater Treatment Technologies
In the realm of water and wastewater treatment, sodium aluminate is a versatile chemical used for purification and contaminant removal. It functions effectively as a coagulant, aids in the removal of specific pollutants, and plays a role in the management of treatment byproducts.
This compound is widely employed as a coagulant in the treatment of both drinking water and wastewater. nih.govnih.gov Its role is to destabilize colloidal particles, leading to the formation of larger, settleable flocs. researchgate.net The mechanism involves the aluminate ions (Al(OH)₄⁻) which, upon addition to water, react with impurities like suspended solids and organic matter to form larger, heavier aggregates. researchgate.net This process enhances sedimentation and filtration efficiency. researchgate.net
Research has shown that optimizing the coagulation-flocculation process with this compound can lead to significant improvements in water quality. For instance, in the treatment of tannery wastewater, this compound, when tested alongside other coagulants and flocculants, demonstrated high removal yields for chemical oxygen demand (COD), biochemical oxygen demand (BOD₅), chromium (Cr VI), and total suspended solids (TSS). aip.org
This compound is highly effective in removing a range of specific contaminants from water and wastewater.
Silica (B1680970) Removal: Dissolved silica is a problematic component in industrial water systems, as it can lead to scaling on equipment like boilers and reverse osmosis membranes. chemicaliran.com this compound is used to remove silica, often in conjunction with softening processes. researchgate.netcolab.ws It aids in the removal of silica through the formation of aluminum hydroxide (B78521) (Al(OH)₃), which adsorbs the silica. researchgate.net The effectiveness of silica removal is dependent on factors like pH and the presence of other ions. researchgate.net
Heavy Metals Removal: Industrial wastewater can contain various heavy metals that are toxic and must be removed before discharge. lpnu.ua this compound is used in the chemical precipitation of heavy metals. mdpi.comlpnu.ua The process involves raising the pH, which causes the heavy metals to precipitate as insoluble hydroxides. The aluminum content in this compound also aids in the coagulation and flocculation of these precipitates, enhancing their removal. lpnu.uarsc.org It has been shown to be effective in removing a variety of heavy metals, including chromium, nickel, cadmium, lead, iron, manganese, and zinc. nih.goviccc-online.org
Organic Matter Removal: this compound assists in the removal of suspended and dissolved organic matter from raw water sources. techscience.comaip.org By enhancing the coagulation and flocculation processes, it helps to aggregate and remove organic particles, as well as color and taste-and-odor-causing substances. researchgate.netekb.eg
The table below summarizes the effectiveness of this compound in removing various contaminants based on research findings.
| Contaminant | Removal Mechanism | Key Findings & Efficacy |
| Phosphorus | Chemical Precipitation | Highly effective for phosphorus removal to meet stringent discharge limits. researchgate.netscilit.comdaneshyari.com |
| Silica | Adsorption and Co-precipitation | Used in softening and coagulation processes to reduce silica concentration. researchgate.netcolab.ws |
| Heavy Metals | Precipitation and Coagulation | Effective in precipitating and removing various heavy metals like Cr, Ni, Cd, Pb, Fe, Mn, Zn. lpnu.uaiccc-online.org |
| Organic Matter | Coagulation and Flocculation | Aids in the removal of organic load (COD, BOD₅) and color. researchgate.netaip.org |
The use of this compound in water treatment has implications for the management and potential valorization of the resulting sludge. The volume of sludge produced is a significant consideration in wastewater treatment plant operations. Aluminum-based coagulants, including this compound, can reduce the amount of chemical sludge generated compared to iron-based alternatives. mdpi.com This reduction in sludge volume can lead to cost savings in sludge handling, treatment, and disposal. researchgate.net
Furthermore, the characteristics of the sludge can be influenced by the coagulant used. Alum sludge, which results from treatment with aluminum-based coagulants, has been investigated for various applications, demonstrating the potential for valorization. One promising avenue is the use of alum sludge as a raw material for the synthesis of zeolitic materials. researchgate.net These zeolites can then be used in applications such as slow-release fertilizers, adding value to a material that would otherwise be considered waste. researchgate.net The high silicon and aluminum content in alum sludge makes it a suitable precursor for this process. researchgate.net
Additionally, alum sludge has been explored as a conditioning agent to improve the dewaterability of sewage sludge. The residual aluminum compounds in the alum sludge can act as a chemical conditioner, while the inorganic solids provide a physical structure that enhances water removal during dewatering processes. Improving sludge dewaterability is crucial for reducing the final volume of sludge for disposal, which in turn reduces transportation and disposal costs. The valorization of sludge from water treatment processes aligns with the principles of a circular economy, turning a waste product into a valuable resource. researchgate.net
Advanced Cementitious Materials and Concrete Technology
This compound is a significant admixture in cement and concrete technology, primarily utilized as a set accelerator. Its introduction into cementitious systems influences the hydration process, leading to faster setting times and enhanced early-age strength, which is particularly beneficial in specific construction applications.
This compound acts as a potent accelerator for the hydration of Portland cement and other cementitious materials. daneshyari.comresearchgate.net When dissolved in water, it provides a source of highly reactive aluminate ions and increases the alkalinity of the pore solution. mdpi.commdpi.com This accelerates the dissolution of cement phases and promotes the rapid formation of hydration products, particularly ettringite (AFt) and calcium aluminate hydrates (C-A-H). mdpi.commdpi.com The rapid precipitation of these phases fills the spaces between cement grains, leading to a significant reduction in setting time and a rapid development of early-age strength. mdpi.comdaneshyari.com
Research has demonstrated that the addition of this compound can significantly shorten both the initial and final setting times of cement pastes. daneshyari.com For example, in one study, the addition of up to 4% this compound progressively reduced the setting time. daneshyari.com This acceleration of the hydration process is also reflected in the heat evolution profile of the cement paste, with an increase in the rate of heat release at the first peak. daneshyari.com
The impact on compressive strength is most pronounced at early ages. The addition of this compound can lead to a substantial increase in 1-day and 3-day compressive strengths. mdpi.comdaneshyari.com However, some studies indicate that while early-age strength is enhanced, the long-term strength may be negatively affected. daneshyari.comresearchgate.net This is sometimes attributed to the formation of a dense layer of initial hydration products that can hinder the later-stage hydration of silicate (B1173343) phases. mdpi.com The morphology of the hydration products can also be altered, with some research showing a transformation from acicular ettringite (AFt) to tabular monosulfoaluminate (AFm). daneshyari.com
The table below presents research findings on the effect of this compound on cement properties.
| Property | Effect of this compound Addition | Research Findings |
| Setting Time | Significant reduction | Shortened by several hours in phosphogypsum-based cements. mdpi.com |
| Early Compressive Strength (1-3 days) | Substantial increase | 3-day strength increased by over 500% in some phosphogypsum-based systems. mdpi.com 1-day strength increased by 127% in supersulfate cement. mdpi.com |
| Later-Age Compressive Strength (28 days) | May be reduced | Some studies show a decrease in 28-day strength compared to control mixes. daneshyari.com |
| Hydration Products | Accelerated formation of AFt and C-A-H | Promotes rapid formation of ettringite, contributing to early strength. mdpi.commdpi.com |
This compound has been investigated as a key component to improve the performance of cements that incorporate industrial by-products, such as phosphogypsum and various supplementary cementitious materials (SCMs) in composite cements.
Phosphogypsum-Based Cements: Phosphogypsum (PG) is an industrial by-product from the production of phosphoric acid. researchgate.net Its use in cement is attractive from a sustainability perspective, but phosphogypsum-based cementitious materials (PBCMs) often suffer from long setting times and low early strength. researchgate.netmdpi.com this compound has been shown to be an effective activator to overcome these drawbacks. researchgate.netmdpi.comscilit.com By providing a source of reactive alumina (B75360), this compound accelerates the consumption of phosphogypsum in the hydration reaction, leading to the rapid formation of ettringite. researchgate.netmdpi.com This significantly shortens the setting time and dramatically increases the early-age compressive strength of PBCMs. researchgate.netmdpi.comscilit.com Research has shown that with the addition of 1 wt.% this compound, the 3-day compressive strength of a PBCM increased by over 587%, and the final setting time was shortened by more than 4 hours compared to a control mix. mdpi.com
Composite Cements: Composite cements, also known as blended cements, incorporate SCMs like slag, fly ash, or limestone. The use of this compound in these systems can accelerate the hardening process and improve early strength. researchgate.net Studies on Portland-composite cements have shown that the introduction of this compound, particularly in combination with a superplasticizer like polycarboxylate ether (PCE), can significantly increase the compressive strength at 10-48 hours of hydration. researchgate.net The mechanism involves the accelerated formation of ettringite, as confirmed by XRD analysis. researchgate.net This makes this compound a useful admixture for applications requiring rapid hardening, such as shotcrete and repair mortars. researchgate.netlpnu.ua
Catalysis and Catalytic Support Materials
Heterogeneous Base Catalysis for Organic Reactions (e.g., Biodiesel Synthesis)
This compound (NaAlO₂) has emerged as a highly effective heterogeneous base catalyst for various organic reactions, most notably in the synthesis of biodiesel. acs.orgfigshare.com As a solid catalyst, it offers significant advantages over homogeneous catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which are commonly used in industrial biodiesel production. chemrxiv.org These advantages include reduced equipment corrosion, prevention of soap formation, and simplified product purification, making the process more sustainable and economical. chemrxiv.org
In biodiesel production, this compound catalyzes the transesterification of triglycerides (found in vegetable oils and animal fats) with an alcohol, typically methanol (B129727), to produce fatty acid methyl esters (FAME), the primary component of biodiesel. acs.orgacs.org The high catalytic activity of NaAlO₂ is attributed to its high density of strong basic sites. chemrxiv.orgacs.org Research has shown that this compound can outperform other benchmark solid base catalysts, such as calcined hydrotalcite and alkaline earth metal oxides, in both reaction speed and final yield. acs.org For instance, studies using soybean oil have achieved biodiesel yields as high as 93.9% under optimized conditions, such as a 12:1 methanol-to-oil molar ratio and 1.5 wt% catalyst concentration. acs.orgfigshare.com A key advantage is that NaAlO₂ functions as a true heterogeneous catalyst, with no significant leaching into the reaction medium, allowing for good recyclability. chemrxiv.orgacs.org
The table below summarizes the performance of this compound as a heterogeneous catalyst in biodiesel synthesis under different conditions.
| Feedstock | Catalyst | Methanol/Oil Molar Ratio | Catalyst Conc. (wt%) | Temperature | Reaction Time | Max. Yield (%) | Source |
| Soybean Oil | This compound | 12:1 | 1.5 | Reflux | 50 min | 93.9 | acs.orgfigshare.com |
| Sunflower Oil | This compound | 12:1 | 1.5 | 150°C | - | ~95 | scispace.com |
Design and Performance of Supported this compound Catalysts
To further enhance the stability, activity, and reusability of this compound as a catalyst, it is often dispersed on a high-surface-area support material. researchgate.netmdpi.com This approach creates a supported catalyst where the active NaAlO₂ phase is distributed over an inert carrier, which improves the accessibility of active sites and the catalyst's mechanical properties. acs.org Common support materials include refractory oxides like gamma-alumina (γ-Al₂O₃), silica (SiO₂), and zeolites, chosen for their high specific surface area, porosity, and thermal stability. acs.orgmdpi.com
The design of a supported catalyst involves methods like impregnation or precipitation to deposit the active component onto the support. researchgate.net For example, a NaAlO₂@γ-Al₂O₃ catalyst can be synthesized by impregnating γ-Al₂O₃ with a this compound solution. researchgate.net The performance of these supported catalysts is critically dependent on the interaction between the active phase and the support, as well as the final structural properties. acs.org Using a support can prevent the agglomeration of active particles and improve resistance to deactivation from poisons or coking. mdpi.com For instance, alkali metal catalysts supported on alumina have demonstrated higher activity and better stability over multiple reuse cycles compared to their unsupported counterparts. researchgate.net The design aims to optimize the density, nature, and accessibility of the active sites to maximize catalytic performance. acs.org
Catalytic Mechanisms and Active Site Characterization
The catalytic activity of this compound is fundamentally linked to its basic surface properties. researchgate.net The key active sites are strong basic centers on the catalyst surface. chemrxiv.orgacs.org In the context of biodiesel synthesis, these basic sites play a crucial role in the deprotonation of methanol to form the highly reactive methoxide (B1231860) anion (CH₃O⁻). researchgate.net This anion is a powerful nucleophile that attacks the carbonyl carbon of the triglycerides, initiating the transesterification reaction to form FAME. researchgate.net
Characterization techniques are essential for understanding the nature of these active sites and the catalytic mechanism. Techniques such as CO₂ Temperature-Programmed Desorption (CO₂-TPD) are used to quantify the number and strength of basic sites on the catalyst surface. researchgate.net The results of such analyses show that NaAlO₂ possesses a significant number of strong basic sites, which explains its high catalytic activity. acs.org Other techniques like X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to study the crystal structure and chemical bonds within the catalyst, confirming the phase of the material and identifying functional groups involved in the reaction. acs.orgfigshare.com The mechanism is truly heterogeneous, meaning the reaction occurs on the solid catalyst surface, and the catalyst does not dissolve or leach into the liquid reaction mixture. chemrxiv.orgacs.org This stability and the presence of strong basic sites are the core reasons for this compound's effectiveness as a base catalyst.
Industrial Processing and Materials Synthesis
Paper and Pulp Industry Applications
This compound is a multifunctional chemical additive widely used in the paper and pulp industry for over four decades to enhance both the manufacturing process and the quality of the final paper product. atamankimya.com Its applications stem from its ability to act as a source of alumina (Al₂O₃) in an alkaline form. atamankimya.comrjeec.ro
One of its primary roles is in pH regulation and control. lierchemexis.com Maintaining a stable pH in the paper pulp is crucial for the effectiveness of other additives, such as sizing agents that control the paper's absorbency. lierchemexis.com this compound helps stabilize the pH of water circulations, ensuring optimal performance of these agents. rjeec.romarathwadachemicals.com In acidic papermaking systems, it neutralizes excess acid, which helps protect machinery from corrosion. lierchemexis.com
This compound also functions as a coagulant and retention aid. atamankimya.com It provides alumina, which helps in sizing, and also assists in the coagulation of fine particles and fillers within the pulp. atamankimya.com This leads to improved retention of fibers and fillers like calcium carbonate, increasing the paper's opacity and brightness. lierchemexis.commarathwadachemicals.com By neutralizing the surface charge of colloidal particles, it causes them to coagulate, resulting in a more uniform and stable paper sheet. lierchemexis.com Furthermore, its use contributes to improved paper strength, including tensile, burst, and tear strength, by promoting better inter-fiber bonding. atamankimya.comlierchemexis.com Other benefits include reduced foam in the machine system and enhanced durability of the paper. atamankimya.comgreenchemindustries.com
The table below outlines the key functions of this compound in the paper and pulp industry.
| Function | Description | Benefit | Source |
| pH Regulation | Stabilizes the pH of the pulp suspension, neutralizing excess acid. | Protects equipment from corrosion; optimizes performance of other additives. | lierchemexis.commarathwadachemicals.com |
| Sizing Agent | Furnishes alumina required for paper sizing to control absorbency. | Improves control over paper's interaction with liquids. | atamankimya.comlierchemexis.com |
| Coagulation & Retention | Coagulates fine particles and improves retention of fillers (e.g., calcium carbonate). | Increases opacity, brightness, and filler dispersion. | atamankimya.comlierchemexis.commarathwadachemicals.com |
| Strength Enhancement | Promotes inter-fiber bonding. | Increases tensile, burst, and tear strength of the paper. | atamankimya.comlierchemexis.com |
Precursor for Zeolite and Other Aluminosilicate (B74896) Synthesis
This compound is a key precursor in the hydrothermal synthesis of zeolites and other aluminosilicates. ije.irroyalsocietypublishing.org Zeolites are crystalline aluminosilicates with well-defined microporous structures, enabling their use as catalysts, adsorbents, and ion-exchange materials. royalsocietypublishing.orgkyushu-u.ac.jp
In zeolite synthesis, this compound provides the anionic source of aluminum. iza-online.org The process typically involves the reaction of a this compound solution with a sodium silicate solution to form an aluminosilicate gel. ije.irrsc.org This gel is then subjected to hydrothermal crystallization, where temperature, pH, and the molar ratios of the reactants (SiO₂/Al₂O₃, Na₂O/SiO₂, and H₂O/SiO₂) are carefully controlled to direct the formation of specific zeolite structures like Zeolite A, Zeolite X, and Zeolite Y. ije.iracs.org For instance, the synthesis of LTA (Linde Type A) zeolites involves mixing heated this compound and sodium silicate solutions to form a hydrogel, which is then crystallized at elevated temperatures. ije.ir The molar ratio of SiO₂ to Al₂O₃ is a critical parameter influencing the type of zeolite formed. ije.iracs.org
The quality of the this compound is crucial; it should dissolve completely in water at ambient temperature to be suitable for zeolite synthesis. iza-online.org Aged this compound, which may contain precipitates of aluminum oxide hydrates, is often unsuitable. iza-online.org
Research has also explored the use of alternative raw materials for producing the necessary precursors. For example, industrial-grade aluminum hydroxide can be used to create the this compound solution. ije.ir Similarly, coal fly ash, rich in silica and alumina, can be activated with sodium carbonate and used as a precursor for zeolite synthesis, offering a more sustainable alternative to conventional sodium silicate and aluminate. royalsocietypublishing.org
The synthesis conditions significantly impact the final product. Key factors include:
Molar Ratios: The ratios of silica, alumina, sodium oxide, and water in the initial gel determine the type of zeolite that crystallizes. ije.iracs.org
Temperature: Crystallization is typically carried out at temperatures ranging from 80°C to 105°C. ije.ir
Alkalinity: The concentration of sodium hydroxide influences the dissolution of precursors and the crystallization process. kyushu-u.ac.jpmdpi.com
Table 1: Parameters for Zeolite Synthesis Using this compound
| Parameter | Description | Typical Values/Ranges | Source |
| Reactants | Primary sources of aluminum and silicon. | This compound, Sodium Silicate | ije.iracs.org |
| SiO₂/Al₂O₃ Molar Ratio | Influences the type of zeolite formed. | 1.3 - 2.1 for LTA zeolites | ije.ir |
| Na₂O/SiO₂ Molar Ratio | Affects the alkalinity of the reaction mixture. | ~4.5 | ije.ir |
| H₂O/SiO₂ Molar Ratio | Controls the concentration of the hydrogel. | ~50 | ije.ir |
| Crystallization Temperature | Temperature at which the zeolite crystals form. | 95°C | ije.ir |
| Crystallization Time | Duration of the hydrothermal treatment. | 1 hour | ije.ir |
Role in Aluminum Nitride Synthesis
This compound is emerging as a promising raw material for the synthesis of aluminum nitride (AlN) powder, a material valued for its high thermal conductivity, excellent dielectric properties, and thermal expansion coefficient similar to silicon. researchgate.netmdpi.com The conventional method for producing AlN is through carbothermal reduction and nitridation (CRN) of alumina (Al₂O₃), which is an energy-intensive process requiring high temperatures. researchgate.netmdpi.com
Recent research has demonstrated a novel approach using this compound to lower the energy consumption of AlN synthesis. researchgate.netmdpi.com In this method, a mixture of this compound and carbon black is heated in a nitrogen atmosphere. researchgate.netmdpi.com At high temperatures (around 1400°C), the this compound transforms into high-energy transitional phases of alumina, specifically θ-Al₂O₃ and η-Al₂O₃. researchgate.netmdpi.com These activated alumina phases then undergo direct nitridation to form high-purity aluminum nitride powder. researchgate.netmdpi.com
This process offers a significant advantage by activating the alumina at a lower temperature than required for the stable α-Al₂O₃ typically used in the CRN process. researchgate.netresearchgate.net The resulting AlN powder exhibits a small particle size and a narrow size distribution, which are desirable characteristics for the production of high-performance AlN ceramics. researchgate.netmdpi.com
Table 2: Synthesis of Aluminum Nitride from this compound
| Parameter | Description | Findings | Source |
| Raw Materials | Starting components for the synthesis process. | This compound and carbon black | researchgate.netmdpi.com |
| Process | Method used for the synthesis. | Carbothermal reduction and nitridation | researchgate.netmdpi.com |
| Reaction Temperature | Temperature required for the nitridation reaction. | 1400°C | researchgate.netmdpi.com |
| Intermediate Phases | Activated alumina forms generated during heating. | θ-Al₂O₃, η-Al₂O₃ | researchgate.netmdpi.com |
| Final Product | The synthesized material. | High-purity aluminum nitride (AlN) powder | researchgate.netmdpi.com |
| Particle Size | Size of the resulting AlN particles. | 0.50 ± 0.18 μm | researchgate.netmdpi.com |
Pigment and Additive Formulations
This compound plays a significant role in the formulation of pigments and additives, particularly in the surface treatment of titanium dioxide (TiO₂) pigments. pcimag.comlifescienceglobal.comdequachim.be TiO₂ is a widely used white pigment, and its performance properties, such as dispersibility, gloss, and durability, can be enhanced through surface coatings. pcimag.comlifescienceglobal.com
Hydrous aluminum oxide is one of the most common treatments applied to TiO₂ pigments, and it is often deposited from a this compound solution. pcimag.comlifescienceglobal.com The process involves precipitating a layer of alumina onto the surface of the TiO₂ particles. lifescienceglobal.com This can be achieved by reacting this compound with an acid or by neutralizing a mixture of this compound and aluminum sulfate (B86663). pcimag.com
The morphology of the alumina coating is dependent on the deposition conditions, such as pH and temperature. pcimag.com In basic solutions, the alumina tends to deposit as pseudoboehmite, while in acidic solutions, it forms an amorphous layer. pcimag.com This alumina coating serves several functions:
Improved Dispersibility: The hydrous alumina particles on the pigment surface reduce inter-particle attractive forces, leading to better dispersion in various media like paints and plastics. pcimag.comlifescienceglobal.com
Enhanced Gloss and Opacity: The alumina acts as a spacer between the TiO₂ particles, which improves the gloss and opacity of the final product. pcimag.com
Increased Durability: An amorphous alumina coating can provide moderate durability to the pigment. pcimag.com Adding this compound to titanium dioxide pigments can also help prevent chalking in outdoor paints. mrbinternational.commarathwadachemicals.com
Beyond TiO₂, this compound is used as a formulating agent in the pigment, rubber, and elastomer industries. dequachim.be In paint formulations, it helps to ensure color retention and stability. lierchemexis.com It can enhance color intensity by promoting better dispersion of pigment particles. lierchemexis.com this compound can also improve the chemical stability of pigments by forming a protective layer around the particles. lierchemexis.com
Table 3: Function of this compound in Pigment and Additive Formulations
| Application | Function of this compound | Mechanism | Source |
| Titanium Dioxide (TiO₂) Pigment Treatment | Surface coating with hydrous aluminum oxide. | Precipitation of alumina from this compound solution onto TiO₂ particles. | pcimag.comlifescienceglobal.com |
| Improves dispersibility. | Reduces particle-to-particle attractive forces. | pcimag.comlifescienceglobal.com | |
| Enhances gloss and opacity. | Acts as a spacer between pigment particles. | pcimag.com | |
| Increases durability and prevents chalking. | Forms a protective amorphous alumina layer. | mrbinternational.compcimag.commarathwadachemicals.com | |
| General Pigment Formulations | Enhances color intensity and consistency. | Promotes better dispersion of pigment particles. | lierchemexis.com |
| Improves chemical stability. | Forms a protective layer around pigment particles. | lierchemexis.com | |
| Rubber and Elastomer Industries | Used as a formulating agent. | Functions as a filler and reinforcing agent. | dequachim.beatamanchemicals.com |
Environmental Footprint and Regulatory Frameworks for Sodium Aluminate
Environmental Considerations in Production and Application
The environmental impact of sodium aluminate is primarily linked to its manufacturing processes, particularly the generation and management of waste streams, and the adoption of sustainable production practices.
Waste Stream Minimization and By-Product Utilization (e.g., Red Mud Management)
This compound is often an intermediate product in the Bayer process, the primary method for extracting alumina (B75360) from bauxite (B576324) ore. This process generates a significant amount of highly alkaline insoluble residue known as "red mud" or "bauxite residue" solenis.comnih.govresearchgate.net. For every ton of alumina produced, approximately 0.5 to 2 tons of red mud are generated researchgate.net. The high alkalinity of red mud, with a pH typically ranging from 10.5 to 13, poses substantial environmental challenges, including potential soil and air pollution if not managed appropriately nih.govresearchgate.net. Conventional disposal methods, such as storage in clay-lined impoundments, are associated with economic and environmental concerns due to the large areas required and the caustic nature of the mud researchgate.net.
Sustainable Production Practices and Resource Efficiency
The production of this compound typically involves the reaction of aluminum hydroxide (B78521) (or alumina tri-hydrate, ATH) with sodium hydroxide usalco.comlierchemexis.com. Sustainable production practices focus on enhancing resource efficiency and reducing energy consumption throughout the manufacturing process.
Innovations in the Bayer process aim to improve efficiency, particularly addressing limitations caused by high sodium hydroxide concentrations in the this compound solution, which can hinder gibbsite crystal growth acs.orgresearchgate.net. Techniques like electrodialysis (ED) and electro-electrodialysis (EED) are being coupled to effectively separate sodium hydroxide from the this compound solution. This separation not only enhances the gibbsite crystal growth rate, leading to higher alumina production efficiency, but also allows for the recovery and reuse of sodium hydroxide within the Bayer circuit, yielding economic benefits and reducing chemical consumption acs.orgresearchgate.net.
Furthermore, advancements in manufacturing technologies support the development of more efficient and eco-friendly production methods for this compound. For instance, processes that allow for the preparation of this compound solids from Bayer process red mud through low-temperature and low-pressure dissolution reactions significantly reduce energy consumption and improve resource utilization google.com. The overarching goal is to develop eco-friendly and low-emission production methods that conserve primary raw materials by recycling aluminum-containing residual materials remondis-lippe-plant.comdataintelo.com. Water management is also a critical aspect, with some facilities designing their production processes to reuse all wastewater, thus minimizing environmental strain alumichem.com.
Regulatory Compliance and Industrial Standards
Adherence to regulatory compliance and industrial standards is paramount for the safe handling, storage, and disposal of this compound, given its chemical properties.
Implications for Industrial Handling and Disposal Methodologies
The regulatory classifications of this compound directly dictate rigorous industrial handling and disposal methodologies to protect human health and the environment.
Industrial Handling: General industrial hygiene and housekeeping practices are essential to prevent exposure aluminat.comnj.govcleartech.cachemiis.com. Due to its highly alkaline and corrosive nature, direct contact with this compound must be avoided nj.govcleartech.cachemiis.com. Strict personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, protective clothing, eye protection (safety goggles, face shields), and respiratory protection (dust masks or respirators, especially in dusty environments) carlroth.comcdhfinechemical.comfishersci.dkaluminat.comnj.govcleartech.cachemiis.com. Emergency shower and eyewash facilities must be readily available in the immediate work area nj.govcleartech.ca. Operations should be enclosed, and local exhaust ventilation should be implemented at points where the chemical is released or dust is formed to minimize airborne concentrations cdhfinechemical.comnj.gov. Proper storage is critical; this compound should be stored in cool, dry, well-ventilated areas, separate from incompatible materials such as strong acids, copper, tin, zinc, aluminum, phosphorus, or chlorocarbons cdhfinechemical.comaluminat.comcleartech.cachemiis.comnexchem.co.ukatamanchemicals.com. Containers made of aluminum, tin, or zinc, or their alloys, should be avoided for storage aluminat.comcleartech.ca.
Disposal Methodologies: this compound and its containers are classified as hazardous waste and must be disposed of in accordance with local, regional, national, and international regulations carlroth.comaluminat.comcarlroth.comnj.gov. Spills require immediate containment, absorption with inert materials like dry sand, earth, or vermiculite, and collection in sealed containers carlroth.comcdhfinechemical.comnj.govcleartech.canexchem.co.uknih.gov. Neutralization of spills with a dilute acid, such as hydrochloric acid, is recommended, after which the resulting alumina suspension may be considered neutral waste nexchem.co.uk. Direct discharge of this compound into drains, sewers, surface water, or groundwater is strictly prohibited due to its high alkalinity, which can be harmful to aquatic life and disrupt effluent treatment processes carlroth.comcdhfinechemical.comaluminat.comcarlroth.comcleartech.canexchem.co.uklierchemexis.com. In wastewater treatment plants, this compound precipitates as aluminum hydroxide or aluminum phosphate, a natural process that can be managed through appropriate waste treatment methods aluminat.com. Neutralization and dilution can significantly reduce the adverse environmental effects of releases nexchem.co.uk.
Future Research Directions and Emerging Paradigms
Nanoscale Materials Science and Engineering Applications
Sodium aluminate serves as a crucial precursor for synthesizing various nanoscale materials, particularly different phases of alumina (B75360) (aluminum oxide). Researchers have successfully prepared nano-sized alpha-Al₂O₃ and gamma-Al₂O₃ particles from supersaturated this compound solutions researchgate.netijnnonline.net. The morphology and size of these nanostructured materials can be precisely controlled by manipulating reaction conditions such as temperature, concentration, and the presence of surfactants bwise.kr. For instance, studies have demonstrated the synthesis of urchin-shaped hollow particles, rod-shaped structures, and porous spherical particles of aluminum hydroxide (B78521) from aqueous this compound solutions bwise.kr.
Nanostructured aluminas derived from this compound exhibit properties highly desirable for advanced applications. These include high elastic moduli, exceptional thermal and chemical stability, and distinct optical properties, making them valuable in the development of catalysts, sorbents, ceramics, and support materials ijnnonline.netbwise.krresearchgate.net.
Table 1: Properties of γ-Al₂O₃ Nanoparticles Synthesized from this compound Liquor with Different Surfactants ijnnonline.net
| Surfactant | Average Crystallite Size (nm) | Average Particle Size (nm) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |
| Polyethylene (B3416737) Glycol (PEG) | 2.313 | 20 | 138.8 | ~0.166 |
| Polyvinyl Alcohol (PVA) | 2.063 | 46 | 201.1 | ~0.246 |
The data indicates that polyvinyl alcohol (PVA) as a surfactant can lead to γ-Al₂O₃ nanoparticles with a larger specific surface area and pore volume compared to polyethylene glycol (PEG), despite having a slightly larger average particle size ijnnonline.net. This highlights the influence of synthesis parameters on the final nanostructure and its properties.
Advanced Functional Materials Development Based on this compound
This compound is a versatile compound for developing advanced functional materials across diverse industrial sectors. Its fundamental role as a source of aluminum hydroxide facilitates various technical applications wikipedia.org. In the construction industry, this compound has been effectively utilized to enhance the early performance of phosphogypsum-based cementitious materials (PBCMs) mdpi.com. By adding this compound, the early hydration process of PBCMs is significantly accelerated, leading to a substantial improvement in compressive strength and a reduction in setting time mdpi.commdpi.com. Research shows that a 1 wt.% addition of this compound can increase the 3-day compressive strength of PBCMs by 587.39% compared to control groups, reaching up to 10.72 MPa mdpi.com. This enhancement is attributed to this compound providing sufficient aluminum components for the early formation of ettringite (AFt) and calcium-alumina-silicate-hydrate (C-A-S-H) gel, which densifies the material's microstructure mdpi.commdpi.com.
Table 2: Effect of this compound Content on 3-day Compressive Strength of Phosphogypsum-Based Cementitious Materials (PBCMs) mdpi.com
| This compound Content (wt.%) | 3-day Compressive Strength (MPa) | Increase in 3-day Compressive Strength (%) Compared to A0 |
| 0 (A0, Control) | 1.75 | - |
| 0.2 | - | 82.26 |
| 0.5 | - | 309.19 |
| 0.8 | - | 491.88 |
| 1.0 (A3) | 10.72 | 587.39 |
Beyond construction, this compound also functions as an efficient heterogeneous catalyst in the synthesis of biodiesel chemrxiv.orgacs.org. Its high basicity and strong basic sites enable high efficiency in the transesterification of vegetable oil triglycerides, often outperforming other benchmark basic catalysts chemrxiv.orgacs.org. Furthermore, this compound plays a role in the synthesis of geopolymers, which are considered environmentally friendly, cement-free concrete materials researchgate.netresearchgate.net. This contributes to the development of sustainable building materials with reduced carbon footprints researchgate.net.
Integration with Circular Economy Principles in Industrial Processes
The principles of the circular economy emphasize minimizing waste and maximizing resource utilization, and this compound is increasingly recognized for its role in this paradigm. The rising global focus on water reuse and sustainable water management practices is a key driver for the demand for liquid this compound in water treatment and recycling applications datahorizzonresearch.com. Manufacturers are developing specialized grades of liquid this compound to cater to the specific requirements of water reclamation processes datahorizzonresearch.com.
Notably, this compound is present in various waste streams from alumina-based industries, including catalyst synthesis and the production of thermally stable materials, as well as in Bayer process wastewaters chemrxiv.org. This presence in industrial byproducts presents opportunities for its recovery and valorization, aligning with circular economy objectives chemrxiv.org.
Moreover, this compound can be utilized as an activator to transform other industrial wastes, such as steel slag modified waste foundry sand, into valuable resources, contributing to waste reduction and resource efficiency researchgate.net. The development of geopolymer concrete, which incorporates industrial waste and minimizes cement content, is another area where this compound, as a component, supports circular economy principles by reducing reliance on virgin materials and lowering carbon emissions associated with traditional cement production researchgate.net.
Predictive Modeling and Digital Twin Applications for Process Optimization
The integration of predictive modeling and digital twin technologies is revolutionizing the optimization of industrial processes, with significant implications for areas involving this compound. In alumina refining, for instance, digital twins are being implemented to optimize the agglomeration process, a critical step involving the formation of alumina hydrate (B1144303) crystals from a this compound solution icsoba.org.
This advanced approach leverages first principles and data science to provide real-time forecasts and recommendations for critical quality variables, shifting process management from reactive to proactive icsoba.org. Key advancements in this area include the development of precise predictive models, tools for "what-if" scenario analysis, and recommendation tools for operational adjustments icsoba.org. The anticipated benefits of such digital twin implementations include enhanced product quality, reduced variability in production, and increased operational efficiency icsoba.org. Furthermore, digital twin technology is expected to facilitate more efficient resource use and waste reduction, contributing to a refinery's environmental performance icsoba.org. By integrating real-time monitoring, machine learning, and physics-based modeling, digital twins enable precise simulations and predictions, leading to more effective and reliable manufacturing practices and optimizing processes before extensive physical trials mdpi.comuniathena.comacs.org.
Q & A
Q. What are the primary industrial and environmental applications of sodium aluminate in scientific research?
this compound is widely studied for its role in water treatment (e.g., silica removal and coagulation of organic matter), alumina production (via the Bayer process), and materials synthesis (e.g., zeolites and active alumina). Methodologically, researchers employ it as a coagulant in wastewater treatment (e.g., tannery effluent) by adjusting pH and ionic strength to destabilize colloids . In alumina production, its supersaturated solutions are analyzed using X-ray diffraction (XRD) and scanning electron microscopy (SEM) to study phase transformations .
Q. How do researchers safely handle this compound in laboratory settings?
Due to its corrosive nature, handling requires protective equipment (gloves, goggles, lab coats) and storage in airtight containers away from acids, organic anhydrides, and metals (e.g., copper, aluminum). Safety protocols include neutralizing spills with weak acids (e.g., acetic acid) and disposing of waste via certified hazardous material services. Compatibility studies emphasize avoiding reactions with hydrochloric acid, which can release toxic gases .
Q. What distinguishes this compound from sodium meta-aluminate in chemical structure and applications?
this compound is a general term for compounds with sodium, aluminum, and oxygen, while sodium meta-aluminate (NaAlO₂) is a specific anhydrous form. Structurally, meta-aluminate has a simpler tetrahedral [AlO₄]⁵⁻ arrangement, whereas hydrated this compound (NaAl(OH)₄) forms polymeric structures in solution. Researchers differentiate them using FTIR (to identify hydroxyl groups) and thermogravimetric analysis (TGA) to assess hydration states .
Advanced Research Questions
Q. What experimental methods are used to model this compound solution concentrations in real time?
Traditional titration is limited by delays, so advanced methods combine conductivity and temperature measurements with machine learning. For example, Hammerstein Recurrent Neural Networks (HRNN) integrate partial least squares (PLS) to handle high-dimensional data and nonlinear dynamics. This approach achieves ±2% accuracy in predicting Al₂O₃ and NaOH concentrations, validated via inductively coupled plasma (ICP) spectroscopy .
Q. How do phase diagrams guide the control of this compound solution stability?
The Na₂O–Al₂O₃–H₂O phase diagram (e.g., at 30°C) identifies solubility limits and precipitation thresholds. At a Na₂O/Al₂O₃ molar ratio of 1.45, solutions remain stable, while deviations cause crystallization of alumina trihydrate (Al₂O₃·3H₂O) or this compound hydrate (Na₂Al₂O₄·2.5H₂O). Researchers adjust water content via evaporation or dilution to restore baseline composition, monitored via density and refractive index measurements .
Q. What mechanisms drive the decomposition of supersaturated this compound solutions?
Decomposition involves nucleation and growth kinetics of aluminum hydroxide polymorphs (e.g., gibbsite). Key factors include:
- Temperature : Higher temperatures (>80°C) accelerate gibbsite crystallization.
- Seeding : Adding nano-Al₂O₃ seeds reduces induction time by 40%.
- Impurities : Silica (≥0.1 wt%) inhibits nucleation by forming aluminosilicate gels.
Techniques like MAS-NMR and dynamic light scattering (DLS) track solution speciation and particle-size evolution .
Q. How can advanced oxidation processes (AOPs) degrade organic contaminants in this compound solutions?
AOPs like H₂O₂/UV or Fenton reactions generate hydroxyl radicals (·OH) to oxidize organics (e.g., acetic acid). Researchers optimize parameters:
Q. What methodologies determine this compound solubility in extreme conditions (e.g., nuclear waste or supercritical fluids)?
High-pressure solubility studies (400–475°C, 5,000–6,800 psi) use packed-bed flow reactors with in-situ ICP analysis. Results show solubility <3 g/kg in supercritical NaOH, critical for Hanford tank waste processing. For simulated nuclear waste, solubility equations incorporate variables like hydroxide concentration and temperature, validated via acidimetric titration .
Q. How do researchers synthesize high-surface-area active alumina from this compound solutions?
A green method involves precipitating ammonium aluminum carbonate hydroxide (AACH) by adding (NH₄)₂CO₃ to this compound, followed by calcination at 500°C. Key steps:
- Precipitation pH : Controlled at 9–10 to avoid boehmite formation.
- Aging time : 12 hours increases crystallinity.
The product achieves >300 m²/g surface area, characterized via BET and TEM .
Q. What role does this compound play in zeolite synthesis?
As an aluminum source, this compound adjusts the Si/Al ratio in zeolite frameworks. Hydrothermal synthesis (90–150°C, 24–72 hours) with sodium silicate yields zeolite-A (LTA) or faujasite (FAU). Researchers monitor crystallization using XRD and SEM-EDS to optimize pore structure for catalytic or ion-exchange applications .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
